(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
説明
The exact mass of the compound (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is 291.0662210 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(4-chlorophenyl)-2-(4-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-8-6-12(7-9-13)17-14(15(18)19)10-2-4-11(16)5-3-10/h2-9,14,17H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQJQJYHHWUSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213303 | |
| Record name | 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725253-07-6 | |
| Record name | 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=725253-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-[(4-methoxyphenyl)amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601213303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis, Characterization, and Application of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid: A Technical Guide
Executive Summary
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid—commonly referred to in synthetic literature as N-PMP-4-chlorophenylglycine—is a highly specialized, synthetically crucial alpha-amino acid derivative. Arylglycines are vital chiral building blocks embedded in the core structures of numerous pharmaceutical agents, including glycopeptide antibiotics (e.g., vancomycin) and cardiovascular therapeutics (e.g., clopidogrel analogs)[1]. This whitepaper provides an in-depth technical analysis of its chemical properties, the logic behind its asymmetric synthesis via Rhodium-catalyzed arylation, and the orthogonal deprotection strategies required to utilize it in downstream drug development.
Chemical Identity & Physicochemical Profiling
The target compound features a 4-chlorophenyl group at the alpha position and an N-p-methoxyphenyl (PMP) protecting group on the amine. The PMP group is deliberately chosen in synthetic workflows because it electronically activates the precursor imine for nucleophilic attack while remaining highly stable under transition-metal catalysis[2].
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | 2-(4-chlorophenyl)-2-((4-methoxyphenyl)amino)acetic acid |
| CAS Registry Number | 725253-07-6[3] |
| Molecular Formula | C15H14ClNO3[3] |
| Molecular Weight | 291.73 g/mol |
| Structural Class | N-Protected Arylglycine |
| Key Functional Groups | Carboxylic acid, Secondary amine, Aryl chloride, Aryl ether |
Synthetic Methodology: Rhodium-Catalyzed Asymmetric Addition
The Strategic Logic of Rh-Catalysis
Historically, the synthesis of chiral arylglycines relied on classical Strecker syntheses followed by tedious enzymatic or chemical resolutions, often resulting in maximum yields of 50%. Modern asymmetric synthesis bypasses this limitation. The direct enantioselective 1,2-addition of arylboronic acids to N-PMP iminoesters, catalyzed by a Rhodium(I) complex with a chiral bidentate phosphoramidite ligand (such as (R,R)-N-Me-BIPAM), provides direct access to the protected arylglycine with exceptional enantiomeric excess (up to 99% ee)[1],[4].
Caption: Mechanism of Rh-catalyzed asymmetric addition of arylboronic acids to imines.
Optimization Data
The choice of solvent and catalyst loading is critical. Dioxane is preferred because it coordinates weakly to the Rh center, stabilizing the active catalytic species at 80°C without outcompeting the imine substrate for binding sites.
Table 2: Optimization of Rh-Catalyzed Arylation of Iminoesters [1]
| Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Rh(acac)(C2H4)2 / (R,R)-N-Me-BIPAM | Dioxane | 80 | 76 | 95 |
| Rh(acac)(C2H4)2 / (R,R)-N-Me-BIPAM | Toluene | 80 | 56 | 89 |
| [Rh(nbd)2]BF4 / (R,R)-N-Me-BIPAM | Toluene | 80 | 43 | 96 |
Protocol 1: Asymmetric Synthesis & Hydrolysis (Self-Validating Workflow)
Objective: Synthesize the target acid from ethyl N-PMP iminoacetate.
-
Catalyst Pre-complexation: In an oven-dried Schlenk flask under N2, charge Rh(acac)(C2H4)2 (3 mol%) and (R,R)-N-Me-BIPAM (3.3 mol%) in anhydrous dioxane (2 mL). Stir for 15 minutes.
-
Causality: Pre-complexation is critical to ensure the chiral environment is fully established before substrate introduction, preventing racemic background reactions.
-
-
Substrate Addition: Add ethyl N-PMP iminoacetate (0.5 mmol) and 4-chlorophenylboronic acid (0.75 mmol).
-
Causality: A 1.5x excess of the boronic acid compensates for competitive protodeboronation that naturally occurs at elevated temperatures.
-
-
Reaction: Stir the mixture at 80°C for 16–22 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the imine is consumed.
-
Alkaline Hydrolysis: Cool to room temperature. Add THF (2 mL) and 1M aqueous LiOH (1.5 mmol). Stir for 4 hours.
-
Causality: Mild alkaline conditions (LiOH) are strictly required. Harsh acidic hydrolysis would risk epimerization of the newly formed, sensitive alpha-stereocenter.
-
-
Validation & Isolation: Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over MgSO4, and concentrate. Validate the enantiomeric purity via Chiral HPLC (e.g., Chiralcel AS-H column) prior to downstream use[4].
Caption: Synthetic workflow from imine and boronic acid to the target compound and free amino acid.
Deprotection Strategy: Oxidative Cleavage of the N-PMP Group
To utilize the synthesized (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid in peptide coupling or drug formulation, the N-PMP group must be removed to reveal the primary amine (yielding 4-chlorophenylglycine).
The Logic of CAN Oxidation
The p-methoxyphenyl (PMP) group is highly electron-rich, making it uniquely susceptible to single-electron transfer (SET) oxidation. Ceric Ammonium Nitrate (CAN) is the reagent of choice[5]. CAN selectively oxidizes the PMP ring to a quinone species, generating an intermediate iminium ion that is rapidly hydrolyzed by water to release the free amine. This orthogonal deprotection occurs under mild conditions, preserving the integrity of the alpha-stereocenter and the aryl chloride moiety[2].
Protocol 2: Oxidative Deprotection
Objective: Cleave the PMP group to yield enantiopure 4-chlorophenylglycine.
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Solvent Preparation: Dissolve (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (1.0 mmol) in a mixture of Acetonitrile and Water (4:1 v/v, 10 mL).
-
Causality: The mixed solvent system ensures the solubility of the organic substrate while providing the stoichiometric water necessary for the hydrolysis of the intermediate iminium ion.
-
-
Oxidation: Cool the solution to 0°C in an ice bath. Add a solution of Ceric Ammonium Nitrate (3.0 to 5.0 equiv) in water (5 mL) dropwise over 15 minutes.
-
Causality: Maintaining 0°C prevents over-oxidation of the newly formed primary amine and suppresses unwanted side reactions.
-
-
Quenching & Extraction: Stir for 30–45 minutes. The solution will turn dark as p-benzoquinone is formed. Dilute with water, wash the aqueous layer with dichloromethane (to remove the quinone byproduct), and adjust the aqueous layer to the isoelectric point of the amino acid to precipitate the free 4-chlorophenylglycine.
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Validation: Confirm deprotection via LC-MS. The disappearance of the parent mass (m/z ~292) and the appearance of the free amino acid mass (m/z ~185) validates the system[5].
Conclusion
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is a sophisticated intermediate that bridges the gap between raw petrochemical derivatives and complex, chiral pharmaceutical APIs. By leveraging Rh-catalyzed asymmetric addition and orthogonal CAN-mediated deprotection, researchers can maintain absolute stereochemical control, ensuring the safety and efficacy of the resulting downstream therapeutics.
References
- (4-CHLORO-PHENYL)-(4-METHOXY-PHENYLAMINO)
- Source: Australian Journal of Chemistry (connectsci.au)
- Source: Organic Letters (acs.org)
- Source: Frontiers in Chemistry (frontiersin.org)
Sources
In Vitro Binding Affinity of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (GW4064): A Technical Guide
Introduction
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, widely known in scientific literature as GW4064, is a potent, non-steroidal synthetic small molecule that has been instrumental in elucidating the physiological roles of the Farnesoid X Receptor (FXR). Initially developed as a highly selective agonist for FXR, a nuclear receptor critical to bile acid, lipid, and glucose homeostasis, GW4064 has become a standard pharmacological tool. This guide provides an in-depth technical overview of the in vitro binding characteristics of GW4064, not only for its primary target, FXR, but also for its more recently discovered off-target interactions. Understanding this dual activity is critical for researchers in drug development to ensure the precise interpretation of experimental outcomes and to guide the design of more selective future therapeutics.
This document will detail the binding affinity of GW4064 to its intended nuclear receptor target and its promiscuous activity on various G protein-coupled receptors (GPCRs). We will explore the causality behind the selection of specific experimental assays, present detailed protocols for their execution, and summarize the quantitative data that defines the compound's pharmacological profile.
Part 1: On-Target Activity - Farnesoid X Receptor (FXR)
The primary and intended biological target of GW4064 is the Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily. FXR functions as a ligand-activated transcription factor. Upon binding to its ligand, it forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as FXR response elements (FXREs) to regulate the expression of target genes. This pathway is central to managing cholesterol metabolism, bile acid homeostasis, and insulin sensitivity.[1]
FXR Activation & Signaling Pathway
The activation of FXR by an agonist like GW4064 initiates a conformational change in the receptor's ligand-binding domain (LBD). This altered conformation creates a binding surface for coactivator proteins, which possess the consensus sequence LXXLL (where L is leucine and X is any amino acid). The recruitment of these coactivators, such as Steroid Receptor Coactivator-1 (SRC-1), is the pivotal step that links ligand binding to the transcriptional machinery, ultimately modulating gene expression.
Figure 1: Agonist-induced FXR signaling pathway.
Quantitative Binding Affinity for FXR
The potency of GW4064 as an FXR agonist is quantified by its half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to elicit 50% of the maximum biological response. This value varies depending on the assay format, reflecting different aspects of the receptor activation process.
| Assay Type | Parameter | Value (nM) | Reference |
| Cell-Free Coactivator Recruitment (SRC-1) | EC₅₀ | 15 | [2] |
| Cell-Free Coactivator Recruitment (TIF-2) | EC₅₀ | 70 | [3] |
| Luciferase Reporter Gene Assay (HEK293 cells) | EC₅₀ | 30 - 65 | [4] |
| Mammalian One-Hybrid Assay | EC₅₀ | 150 | [2][3] |
| TR-FRET Coactivator Recruitment Assay | EC₅₀ | 16.9 | [1] |
Expert Insight: The observed differences in EC₅₀ values are logical. Cell-free assays, such as TR-FRET or AlphaScreen, measure the direct interaction between the ligand, the receptor's ligand-binding domain, and a coactivator peptide. This provides a pure measure of binding and initial activation. In contrast, cell-based assays (e.g., luciferase reporter assays) involve additional biological processes like cell membrane permeability, potential metabolism, and the entire transcriptional cascade, which can influence the final measured potency.
Methodology: Coactivator Recruitment Assay (AlphaScreen)
Coactivator recruitment assays are a gold standard for quantifying the interaction between a nuclear receptor, its ligand, and a coactivator protein. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology ideal for this purpose.
Causality of Experimental Design: This assay is chosen for its high sensitivity and homogeneous format, which eliminates wash steps and simplifies automation for high-throughput screening.[5][6] It directly measures the proximate binding of the receptor and its coactivator, which is the immediate downstream consequence of agonist binding. The system's self-validating nature comes from the fact that a signal is only generated when the entire complex (receptor-ligand-coactivator) forms, bringing the donor and acceptor beads within the ~200 nm range required for the singlet oxygen energy transfer.[7]
Figure 2: Workflow of an AlphaScreen coactivator recruitment assay.
Step-by-Step Protocol:
-
Reagent Preparation: All dilutions are performed in an appropriate assay buffer (e.g., 25 mM Hepes, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Dispensing: Serially dilute GW4064 in buffer and dispense into a 384-well microplate. Include a vehicle control (DMSO).
-
Receptor & Peptide Addition: Add a solution containing the GST-tagged FXR Ligand Binding Domain (LBD) and the biotinylated SRC-1 coactivator peptide to each well. Incubate briefly to allow for binding.
-
Bead Addition: Under subdued light, add a suspension of anti-GST Donor beads and Streptavidin-coated Acceptor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the components to reach equilibrium.
-
Detection: Read the plate in a microplate reader equipped for AlphaScreen detection. The reader excites the donor beads at 680 nm and measures the luminescent signal from the acceptor beads between 520-620 nm.
-
Data Analysis: Plot the luminescent signal against the logarithm of the GW4064 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Part 2: Off-Target Activity - G Protein-Coupled Receptors
While highly potent for FXR, GW4064 is not entirely selective. Research has revealed that at micromolar concentrations, it can functionally modulate several G protein-coupled receptors (GPCRs), primarily histamine receptors.[2][8] This off-target activity is a critical consideration, as it can lead to confounding results in cellular or in vivo studies where local compound concentrations might reach these levels.
Histamine Receptor Interactions
GW4064 has been shown to interact with multiple histamine receptor subtypes, acting as an agonist at H1 and H4 receptors and an inverse agonist/antagonist at the H2 receptor.[2][8]
-
H1 Receptor (Gq-coupled): Activation leads to the stimulation of phospholipase C (PLC), which generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium (Ca²⁺).
-
H2 Receptor (Gs-coupled): Activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). GW4064 inhibits this pathway.
-
H4 Receptor (Gi-coupled): Activation inhibits adenylyl cyclase, causing a decrease in cAMP. GW4064 potentiates this effect.
Figure 3: GW4064 modulation of histamine receptor signaling pathways.
Quantitative Binding Affinity for Off-Target GPCRs
The affinity of GW4064 for its off-targets is generally lower (i.e., requires higher concentrations) than for FXR. The data is derived from both functional assays (EC₅₀/IC₅₀) and direct binding assays (Ki).
| Target Receptor | Assay Type | Parameter | Value (µM) | Reference |
| Histamine H1 | Functional Assay (NFAT-RE) | EC₅₀ | 0.32 | [2][3] |
| Radioligand Binding ([³H]mepyramine) | Ki | 1.8 | [3] | |
| Histamine H2 | Functional Assay (cAMP, vs agonist) | IC₅₀ | 3.8 | [2][9] |
| Functional Assay (cAMP, basal) | IC₅₀ | 0.78 | [2][9] | |
| Histamine H4 | Functional Assay (cAMP) | EC₅₀ | 742 | [2] |
| Muscarinic M1 | Radioligand Binding | Ki | 1.8 | [3] |
| Muscarinic M2 | Radioligand Binding | Ki | 1.73 | [3] |
| Angiotensin II (AT1) | Radioligand Binding | Ki | 0.94 | [3] |
Expert Insight: The discrepancy between the functional EC₅₀ (0.32 µM) and binding Ki (1.8 µM) for the H1 receptor is noteworthy. It suggests that GW4064 might not be a simple competitive agonist at the orthosteric (histamine-binding) site. It could be acting at an allosteric site to modulate receptor function, a common phenomenon in GPCR pharmacology. This highlights the importance of using both binding and functional assays to fully characterize a compound's mechanism of action.
Methodology: Competitive Radioligand Binding Assay
To determine the direct binding affinity (Ki) of a test compound for a receptor, a competitive radioligand binding assay is the most direct and established method.[10]
Causality of Experimental Design: This assay is chosen to quantify the direct competition between the unlabeled test compound (GW4064) and a high-affinity, subtype-selective radiolabeled ligand for the same binding site on the receptor.[11][12] The protocol is self-validating through the inclusion of controls for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand), which allows for the calculation of specific binding. The resulting IC₅₀ value is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used, yielding a true measure of the test compound's affinity.
Step-by-Step Protocol (Example for H1 Receptor):
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the human H1 receptor (e.g., HEK293-H1R). Protein concentration is determined via a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Assay Buffer + [³H]-mepyramine (radioligand).
-
Non-specific Binding: Membranes + High concentration of unlabeled H1 antagonist (e.g., diphenhydramine) + [³H]-mepyramine.
-
Competition: Membranes + Serial dilutions of GW4064 + [³H]-mepyramine.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the GW4064 concentration.
-
Fit the data to a one-site competition curve to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (GW4064) is a powerful pharmacological tool whose utility is defined by a nuanced binding profile. It is a highly potent agonist of the Farnesoid X Receptor, with nanomolar efficacy in direct binding and cellular activation assays. However, researchers must exercise caution, as the compound exhibits off-target activity at low-micromolar concentrations, particularly as a modulator of H1, H2, and other G protein-coupled receptors. This guide underscores the imperative to utilize a matrix of in vitro assays—from direct binding studies to functional cellular readouts—to build a comprehensive understanding of a compound's binding affinity. Such a thorough characterization is essential for the unambiguous interpretation of scientific data and for the advancement of targeted drug discovery programs.
References
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Pathak, P., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 739-753. Available at: [Link]
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Rouleau, N., et al. (2003). Development of a versatile platform for nuclear receptor screening using AlphaScreen. Journal of Biomolecular Screening, 8(2), 191-197. Available at: [Link]
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ResearchGate (n.d.). Figure data from "Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors". Available at: [Link]
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ResearchGate (n.d.). Table data from "Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors". Available at: [Link]
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Wang, L., et al. (2013). Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology. Journal of Biomolecular Screening, 18(9), 1081-1089. Available at: [Link]
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Pathak, P., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein-Coupled Receptors. ResearchGate. Available at: [Link]
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Downes, M., et al. (2003). Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation. Proceedings of the National Academy of Sciences, 100(26), 15873-15878. Available at: [Link]
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Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
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Sadek, B., et al. (2011). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. Naunyn-Schmiedeberg's Archives of Pharmacology, 383(4), 389-398. Available at: [Link]
-
Pathak, P., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. PubMed. Available at: [Link]
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INDIGO Biosciences (n.d.). Human Farnesoid X Receptor (FXR) Reporter Assay System. Available at: [Link]
-
Innoprot (n.d.). Histamine H1 Receptor Assay. Available at: [Link]
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Liu, R., et al. (2013). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. Journal of Biomolecular Screening, 18(6), 706-714. Available at: [Link]
-
ResearchGate (n.d.). FXR agonist activity of conformationally constrained analogs of GW 4064. Available at: [Link]
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Berthold Technologies (n.d.). AlphaScreen®. Available at: [Link]
-
BMG LABTECH (n.d.). AlphaScreen. Available at: [Link]
-
Oncodesign Services (n.d.). Radioligand Binding Assay | In Vitro Biology. Available at: [Link]
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ResearchGate (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Available at: [Link]
-
Thomas, A. M., et al. (2010). Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine. Hepatology, 51(4), 1410-1419. Available at: [Link]
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The Pharmacokinetic Profile of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid Analogs: A Technical Guide for Drug Development Professionals
Foreword: Charting the Course of Novel Phenylacetic Acid Analogs
The journey of a novel chemical entity from the bench to the bedside is a complex and data-driven process. Among the critical waypoints in this journey is the comprehensive characterization of its pharmacokinetic profile. This guide provides an in-depth technical exploration of the absorption, distribution, metabolism, and excretion (ADME) properties of a promising class of compounds: (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid and its analogs. While direct and extensive pharmacokinetic data for this specific chemical series may be limited in the public domain, this document, grounded in established principles of drug metabolism and data from structurally related compounds, offers a predictive framework and a methodological blueprint for researchers, scientists, and drug development professionals. By synthesizing data from analogous structures, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and other diarylamine and phenylacetic acid derivatives, we can construct a robust hypothesis for the ADME characteristics of this series and outline a clear, scientifically-sound strategy for their experimental elucidation. This guide is structured to provide not just protocols, but the causal reasoning behind experimental choices, empowering research teams to navigate the preclinical development of these potentially therapeutic molecules with confidence and scientific rigor.
Introduction to the Chemical Class and Therapeutic Potential
The (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid scaffold represents a diarylamine-acetic acid structure, a privileged motif in medicinal chemistry. Diarylamine derivatives are prevalent in a wide array of commercially available drugs, exhibiting a broad spectrum of biological activities.[1][2] The incorporation of a phenylacetic acid moiety is also of significant interest, as this group is present in several therapeutic agents, including NSAIDs like diclofenac.[3] Phenylacetic acid derivatives have been investigated as agonists for peroxisome proliferator-activated receptors (hPPARs), highlighting their potential in metabolic disorders.[4]
Given the structural similarities to known bioactive molecules, this class of compounds warrants investigation for a variety of potential pharmacodynamic targets. Molecular docking and in-silico analyses of similar diarylamine derivatives suggest potential interactions with targets such as cyclooxygenase-2 (COX-2), among others.[1] A thorough understanding of the pharmacokinetic profile of these analogs is paramount to optimizing their therapeutic potential and ensuring a favorable safety profile.
Absorption: The Gateway to Systemic Exposure
The absorption of a drug candidate following oral administration is a critical determinant of its bioavailability. For the (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid analogs, several physicochemical properties will influence their absorption characteristics.
Predicted Physicochemical Properties and Absorption Mechanisms
Based on the core structure, these analogs are anticipated to be weakly acidic due to the carboxylic acid group. Their lipophilicity, as estimated by the partition coefficient (LogP), will be influenced by further substitutions on the aromatic rings. A balanced LogP is crucial for effective passive diffusion across the gastrointestinal membrane.
The primary mechanism of absorption for many phenylacetic acid derivatives is passive transcellular diffusion.[3] However, the potential for carrier-mediated transport should not be overlooked.
In Vitro Experimental Protocols for Assessing Absorption
A tiered approach to in vitro permeability assessment provides a robust and resource-efficient strategy to predict in vivo absorption.
The PAMPA assay is a high-throughput, non-cell-based method for evaluating passive membrane permeability.[5][6][7] It serves as an excellent initial screen for a series of analogs.
Protocol: PAMPA Assay
-
Preparation of the Donor Plate: A solution of each test compound (e.g., 10 mM in DMSO) is diluted in a buffer solution at a relevant gastrointestinal pH (e.g., pH 5.5 and 7.4) to a final concentration of 100 µM. This solution is added to the wells of a 96-well donor plate.
-
Preparation of the Acceptor Plate: The wells of a 96-well acceptor plate, which has a filter membrane coated with a lipid solution (e.g., lecithin in dodecane), are filled with a buffer solution (e.g., pH 7.4).
-
Assay Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, the concentrations of the test compound in both the donor and acceptor wells, as well as a reference well from the donor plate, are determined using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - [CA(t)] / [Ceq]) ] * (VD * VA) / ((VD + VA) * A * t) where [CA(t)] is the concentration in the acceptor well at time t, [Ceq] is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive diffusion and active transport mechanisms.[8]
Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in Transwell™ plates and cultured for 18-22 days to form a confluent, differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (A) side of the monolayer, and its appearance on the basolateral (B) side is monitored over time.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (B) side, and its appearance on the apical (A) side is monitored.
-
-
Sample Analysis: Samples are collected from both compartments at various time points and analyzed by LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Efflux Ratio (ER): The ER is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.
Caption: A streamlined workflow for assessing the permeability of new chemical entities.
Distribution: Reaching the Target
Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.
Plasma Protein Binding (PPB)
The fraction of a drug that is unbound to plasma proteins is available to exert its pharmacological effect and to be metabolized and excreted.[9] Therefore, determining the extent of PPB is a critical step in drug development.[10][11]
Protocol: Rapid Equilibrium Dialysis (RED) for PPB
-
Compound Spiking: The test compound is added to plasma (human, rat, mouse, etc.) at one or more concentrations.
-
RED Device Setup: The RED device consists of a Teflon base plate with single-use inserts, each containing two chambers separated by a semi-permeable dialysis membrane (8 kDa molecular weight cut-off). The plasma sample containing the test compound is added to one chamber, and an equal volume of phosphate-buffered saline (PBS) is added to the other.
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. To determine the concentration in the plasma sample, an equal volume of blank plasma is added to the buffer aliquot, and an equal volume of buffer is added to the plasma aliquot to equalize matrix effects. Samples are then analyzed by LC-MS/MS.
-
Calculation of Fraction Unbound (fu): fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Tissue Distribution
In later preclinical stages, understanding the distribution of the compound into various tissues, particularly the target organ, is essential. This is typically determined through in vivo studies.
Metabolism: Biotransformation and Clearance
Metabolism is a key determinant of a drug's half-life and can lead to the formation of active or inactive metabolites. For the (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid analogs, metabolism is likely to occur via several pathways, primarily in the liver.
Predicted Metabolic Pathways
Based on the structure and data from related compounds like diclofenac, the following metabolic transformations are predicted:
-
Phase I Metabolism (Oxidation):
-
Aromatic Hydroxylation: The electron-rich 4-methoxy-phenyl ring and the 4-chloro-phenyl ring are susceptible to hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes.[12][13] For diclofenac, hydroxylation is a major metabolic pathway, with CYP2C9 being a key enzyme.[12][14]
-
O-Demethylation: The methoxy group can be demethylated to a hydroxyl group, also a CYP-mediated reaction.
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The carboxylic acid moiety can undergo direct glucuronidation to form an acyl glucuronide, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[12][13] The hydroxylated metabolites formed in Phase I can also be glucuronidated.
-
Sulfation: The hydroxylated metabolites may also be conjugated with sulfate, a reaction catalyzed by sulfotransferases (SULTs).
-
Caption: Predicted metabolic pathways for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid analogs.
In Vitro Experimental Protocols for Assessing Metabolism
These assays are fundamental for determining the intrinsic clearance of a compound.[15][16] Liver microsomes primarily assess Phase I metabolism, while hepatocytes provide a more complete picture, including Phase II metabolism and cellular uptake.[17][18]
Protocol: Metabolic Stability Assay
-
Incubation Mixture Preparation: A reaction mixture containing liver microsomes or suspended hepatocytes, a buffer solution, and a cofactor (NADPH for microsomes) is prepared.
-
Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the reaction. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing and Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The natural logarithm of the percentage remaining versus time gives a linear plot with a slope equal to the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.
Excretion: The Final Elimination
The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) and/or the liver (bile/feces).
In Vivo Pharmacokinetic Studies in Rodents
In vivo studies are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[19][20][21][22] Rodent models, such as mice and rats, are commonly used in early preclinical development.[23]
Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing: A cohort of rodents (e.g., Sprague-Dawley rats) is administered the test compound via intravenous (IV) and oral (PO) routes. The IV route provides a reference for absolute bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or through sparse sampling.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis by a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability, calculated as (AUCPO / AUCIV) * (DoseIV / DosePO) * 100.
-
Bioanalytical Methodology: The Key to Accurate Quantification
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. Method validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[24][25][26][27]
Data Presentation and Interpretation
To facilitate the comparison of analogs and inform structure-activity relationships (SAR) and structure-property relationships (SPR), all quantitative data should be summarized in clear, structured tables.
Table 1: In Vitro ADME Profile of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid Analogs
| Compound ID | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Human Plasma Protein Binding (fu %) | Human Liver Microsomal Stability (t1/2, min) |
| Analog 1 | |||||
| Analog 2 | |||||
| Analog 3 | |||||
| Reference |
Table 2: In Vivo Pharmacokinetic Parameters in Rats
| Compound ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng*h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Analog 1 | IV | 2 | - | - | - | ||||
| PO | 10 | - | - | ||||||
| Reference | IV | 2 | - | - | - | ||||
| PO | 10 | - | - |
Conclusion: A Data-Driven Path Forward
The successful development of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid analogs as therapeutic agents is contingent upon a thorough understanding of their pharmacokinetic properties. This guide has provided a comprehensive framework for the predictive assessment and experimental characterization of the ADME profile of this chemical series. By employing the described in vitro and in vivo methodologies, and by grounding the interpretation of the resulting data in sound scientific principles, drug development teams can effectively identify and advance candidates with the highest probability of clinical success. The iterative process of designing, synthesizing, and profiling these analogs, guided by robust pharmacokinetic data, will be instrumental in unlocking their full therapeutic potential.
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An In-depth Technical Guide to the Toxicity and Safety Profile of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity and safety profile of the novel chemical entity, (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid. Due to the limited availability of direct toxicological data for this specific molecule, this paper employs a robust analog-based assessment. The toxicological profiles of its core structural motifs, 4-chlorophenylacetic acid, 4-methoxyphenylacetic acid, and 4-methoxyphenylamine (p-anisidine), are meticulously evaluated to construct a predictive safety profile. This guide details the known hazards, including acute toxicity, irritation, and potential systemic effects associated with these analogs. Furthermore, it outlines standardized, state-of-the-art in vitro and in vivo toxicological assays crucial for the preclinical safety assessment of such compounds. This document is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide future non-clinical safety studies.
Introduction and Scientific Context
The development of novel small molecules for therapeutic applications necessitates a thorough understanding of their potential toxicity. The compound (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is a molecule of interest with a structure that suggests potential biological activity. A comprehensive evaluation of its safety profile is a critical prerequisite for any further development.
As is common with novel chemical entities, a full toxicological dataset for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is not yet publicly available. In such instances, a well-established and scientifically sound approach is the use of structural analog data to predict potential hazards. This methodology is a cornerstone of preliminary risk assessment in pharmaceutical development. This guide, therefore, presents a detailed examination of the known toxicological properties of three key structural analogs:
-
4-Chlorophenylacetic acid: Represents the chlorinated aromatic acetic acid moiety.
-
4-Methoxyphenylacetic acid: Represents the methoxylated aromatic acetic acid moiety.
-
4-Methoxyphenylamine (p-anisidine): Represents the substituted aniline component.
By synthesizing the data from these analogs, we can construct a predictive toxicological profile for the parent compound, highlighting areas of potential concern and informing the design of a targeted preclinical safety testing strategy.
Comparative Toxicological Assessment of Structural Analogs
The overall toxicity of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid can be inferred from the individual toxicities of its constituent parts. The following sections summarize the available data for each analog.
Acute Toxicity
Acute toxicity studies provide information on the adverse effects of a substance after a single, short-term exposure.[1] This is a primary indicator of a compound's intrinsic toxicity.
| Compound | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity |
| 4-Chlorophenylacetic acid | Harmful if swallowed (Acute toxicity, Category 4).[2] | Harmful in contact with skin (Acute toxicity, Category 4).[2][3] | Harmful if inhaled (Acute toxicity, Category 4).[2][3] |
| 4-Methoxyphenylacetic acid | Harmful if swallowed (Acute toxicity, Category 4).[4][5][6] | No data available. | May cause respiratory irritation.[4][6] |
| p-Anisidine (4-Methoxyphenylamine) | Toxic if swallowed.[7] | Toxic in contact with skin.[7] | Toxic if inhaled.[7] |
This table summarizes the acute toxicity data for the structural analogs of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid.
Based on this data, the parent compound is predicted to be harmful if swallowed, with a potential for toxicity upon dermal contact and inhalation, primarily driven by the p-anisidine moiety.
Irritation and Sensitization
The potential for a compound to cause local tissue damage upon contact is a critical safety parameter.
| Compound | Skin Irritation | Eye Irritation |
| 4-Chlorophenylacetic acid | Causes skin irritation (Category 2).[2][8] | Causes serious eye irritation (Category 2).[2][8] |
| 4-Methoxyphenylacetic acid | Causes skin irritation (Category 2).[4][5][6] | Causes serious eye damage (Category 1).[4][5][6] |
| p-Anisidine (4-Methoxyphenylamine) | Not reported to be a skin irritant.[9] | Irritating to eyes. |
This table summarizes the skin and eye irritation data for the structural analogs.
The parent compound is expected to be a skin and eye irritant. The potential for serious eye damage, as indicated by 4-methoxyphenylacetic acid, warrants significant handling precautions.
Specific Target Organ Toxicity (STOT)
STOT evaluates the potential for a substance to cause toxicity in specific organs following single or repeated exposure.
-
p-Anisidine is known to cause damage to organs through prolonged or repeated exposure.[7] It can also lead to methaemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[9] Nephrotoxicity (kidney damage) has also been reported.[9]
-
4-Methoxyphenylacetic acid may cause respiratory irritation upon single exposure.[4][6]
These findings suggest that the systemic toxicity of the parent compound should be carefully evaluated, with a focus on hematological and renal endpoints.
Genotoxicity and Carcinogenicity
Genotoxicity assays assess a compound's ability to damage DNA, which can lead to mutations and potentially cancer.
-
4-Chlorophenylacetic acid: There is no data available on germ cell mutagenicity or carcinogenicity for this compound.[8]
-
p-Anisidine: Has been shown to covalently bind to both DNA and protein following metabolism, indicating a potential for genotoxicity.[9]
The potential for genotoxicity, suggested by the p-anisidine data, is a significant concern and necessitates a thorough investigation using a battery of in vitro and in vivo genotoxicity assays.
Recommended Preclinical Safety Evaluation Strategy
A phased and systematic approach to toxicological testing is essential for the preclinical development of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid. The following sections outline key experimental protocols.
In Vitro Toxicity Assays
In vitro assays are a crucial first step in safety assessment, providing rapid and cost-effective data on a compound's potential toxicity.[10][11]
These assays determine the concentration at which a compound is toxic to cells. This information is vital for dose selection in subsequent, more complex assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a predetermined density and allow to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
A battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a compound.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to detect point mutations.
-
Strain Selection: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Exposure: Mix the tester strain, test compound at various concentrations, and S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
Protocol: In Vitro Micronucleus Assay
This assay detects both chromosome breakage and loss in mammalian cells.[12][13]
-
Cell Treatment: Treat a suitable cell line (e.g., CHO, TK6) with the test compound at various concentrations, with and without S9 metabolic activation.[14][15]
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[12][13]
-
Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[14]
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).[13]
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.
Caption: Overview of In Vitro Genotoxicity Assays.
In Vivo Toxicology Studies
In vivo studies are essential to understand the effects of a compound in a whole organism, providing data on its safety profile, dosing, and potential target organs.[1] These studies are required by regulatory bodies like the FDA and EMA before a drug can proceed to human trials.[1]
This study determines the acute toxicity of a substance after oral administration and helps in classifying the substance by its toxicity.[16]
Protocol: Acute Toxic Class Method (OECD 423)
-
Animal Selection: Use a small group of animals (typically rats or mice), usually of a single sex (females are often more sensitive).[17]
-
Dosing: Administer the test substance orally via gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).[17]
-
Observation: Observe the animals closely for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: Based on the outcome (mortality or survival), dose another group of animals at a higher or lower dose level until the toxicity class is determined.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Caption: OECD 423 Acute Toxic Class Method Workflow.
These studies evaluate the toxic effects of a substance after repeated administration over a prolonged period (e.g., 28 or 90 days).
Protocol: 28-Day Repeat-Dose Oral Toxicity Study (OECD 407)
-
Animal Groups: Use at least three dose groups of the test substance and a control group. Each group should consist of an equal number of male and female rodents.
-
Dosing: Administer the test substance daily via gavage for 28 days.
-
Clinical Observations: Conduct detailed clinical observations daily.
-
Body Weight and Food Consumption: Measure body weight and food consumption weekly.
-
Clinical Pathology: Collect blood for hematology and clinical chemistry analysis at the end of the study.
-
Pathology: Perform a full necropsy on all animals, weigh major organs, and conduct histopathological examination of selected tissues.
-
Data Analysis: Analyze the data for any dose-related adverse effects to determine the No-Observed-Adverse-Effect Level (NOAEL).
Conclusion and Future Directions
This technical guide provides a predictive toxicological assessment of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid based on a comprehensive analysis of its structural analogs. The available data suggests that the compound is likely to be harmful if swallowed, a skin and eye irritant, and may have the potential for specific target organ toxicity (hematological and renal) and genotoxicity.
It is imperative that these predictions are confirmed through a rigorous preclinical safety evaluation program. The experimental protocols outlined in this guide provide a framework for such a program, starting with in vitro assays to determine cytotoxicity and genotoxicity, followed by in vivo studies to assess acute and repeat-dose toxicity. The results of these studies will be crucial in determining the viability of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid as a potential therapeutic candidate and in ensuring the safety of its future development.
References
- Tokyo Chemical Industry. (2025, May 2). Safety Data Sheet: 4-Chlorophenylacetic Acid. TCI Chemicals.
- Tokyo Chemical Industry Co., Ltd. (n.d.). p-Anisidine.
- Central Drug House (P) Ltd. (n.d.).
- OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4.
- Loba Chemie. (2016, May 19). 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- Frontiers in Toxicology. (2023, April 25).
- Frontiers in Toxicology. (2023, April 6).
- InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.
- National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.
- Safety data sheet according to 1907/2006/EC, Article 31. (2023, November 14).
- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.
- OECD. (2022, June 30). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
- OECD. (2002, February 8). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
- Miltenyi Biotec. (n.d.). In Vitro Toxicity Testing.
- Wikipedia. (n.d.). p-Anisidine.
- ProBio. (n.d.). In Vivo Toxicology & Safety Pharmacology Studies.
- Frontiers in Toxicology. (2023, April 26).
- ECHEMI. (n.d.). (4-Methoxyphenyl)
- Fisher Scientific. (2010, December 16).
- TCI Chemicals. (2026, February 5).
- Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS.
- Vivotecnia. (n.d.). In vivo toxicology studies.
- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
- NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals.
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- Creative Bioarray. (n.d.). In Vivo Toxicity Study.
- PMC. (n.d.). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487)
- TCI Chemicals. (n.d.).
- PMC. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells.
- Deepak Group. (2023, March 20). Safety Data Sheet: 4-Methoxy-2 Methyl Di Phenyl Amine (MMDPA).
- Bio-protocol. (2021, November 20). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells.
- Sumitomo Chemical Analysis Service. (n.d.). in vitro Safety Screening.
- CDH Fine Chemical. (n.d.).
- Fisher Scientific. (n.d.).
- New England Biolabs. (n.d.). Comet Assay - Modified for Detection of Oxidized Bases.
- ChemicalBook. (2025, September 13).
- R&D Systems. (n.d.). Reagents for CometAssay and Staining with Silver.
- Carl ROTH. (n.d.).
- Australian Government Department of Health. (2019, December 12). p-Anisidine and its hydrochloride: Human health tier II assessment.
- News-Medical. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
- LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
- Central Drug House (P) Ltd. (n.d.).
- Journal of Translational Medicine. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- NIOSH. (n.d.). p-Anisidine.
- Thermo Fisher Scientific. (2025, September 5).
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- 17. scribd.com [scribd.com]
Application Note: Multicomponent Synthesis of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid
Introduction and Mechanistic Rationale
The synthesis of unnatural α -amino acids is a critical operation in modern drug development, peptidomimetic design, and chemical biology. The target compound, (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid , is a highly functionalized N -aryl α -amino acid. The most atom-economical and direct route to synthesize this molecular architecture is the Petasis borono-Mannich reaction [1].
Unlike the classical Mannich reaction, which suffers from reversible final steps that can limit yields, the Petasis reaction utilizes an organoboronic acid as the nucleophile. The transfer of the organic ligand from the boron to the imine carbon is irreversible, imparting a distinct thermodynamic advantage and enabling a broader scope of conversions[2].
The Self-Validating Mechanistic System
To ensure a successful synthesis, the protocol must be designed around the specific mechanistic requirements of the Petasis reaction:
-
Imine Formation: Glyoxylic acid and 4-methoxyaniline (an electron-rich primary amine) condense to form an electrophilic imine/iminium species[1].
-
Boronate Complexation: The adjacent carboxylic acid group of the glyoxylic acid moiety is not merely a structural feature; it is mechanistically essential. It coordinates with the empty p-orbital of 4-chlorophenylboronic acid, forming a reactive, tetra-coordinated boronate "ate" complex[1].
-
Intramolecular Aryl Transfer: This complexation forces the 4-chlorophenyl group into close spatial proximity with the electrophilic imine carbon, facilitating a highly ordered, intramolecular nucleophilic attack[2].
Understanding this causality dictates our experimental design: the amine and aldehyde must be allowed to interact before the boronic acid fully engages, and the solvent must support the solubility of the intermediates while ideally promoting the precipitation of the final zwitterionic product.
Reaction Workflow Visualization
Petasis borono-Mannich reaction workflow for unnatural alpha-amino acid synthesis.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios required for a standard 10 mmol scale synthesis. A slight excess of the boronic acid is utilized to drive the reaction to completion, compensating for potential protodeboronation side reactions.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Vol | Mechanistic Role |
| Glyoxylic acid monohydrate | 92.05 | 1.0 | 0.92 g | Carbonyl / Directing group |
| 4-Methoxyaniline ( p -Anisidine) | 123.15 | 1.0 | 1.23 g | Amine component |
| 4-Chlorophenylboronic acid | 156.38 | 1.2 | 1.88 g | Aryl nucleophile |
| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | Reaction solvent |
Step-by-Step Experimental Protocol
This protocol is designed to be self-validating; the physical state changes (dissolution followed by precipitation) serve as visual indicators of reaction progress. The reaction is typically carried out at room temperature in dichloromethane, which is well-tolerated by these substrates[2].
Step 1: Preparation of the Imine Intermediate
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add glyoxylic acid monohydrate (0.92 g, 10 mmol) and 4-methoxyaniline (1.23 g, 10 mmol) to the flask.
-
Suspend the reagents in 50 mL of anhydrous dichloromethane (DCM).
-
Causality Check: Stir the mixture vigorously at room temperature ( 20−25∘C ) for 30 minutes. Rationale: Allowing the imine to pre-form prevents the boronic acid from non-productively interacting with unreacted amine or degrading in the presence of free water.
Step 2: Boronic Acid Addition and Coupling
-
To the stirring imine suspension, add 4-chlorophenylboronic acid (1.88 g, 12 mmol) in one portion.
-
Seal the flask with a rubber septum and vent with a needle if necessary.
-
Stir the reaction mixture continuously at room temperature for 18 to 24 hours.
-
Causality Check: As the reaction progresses, the highly polar, zwitterionic α -amino acid product will typically exhibit poor solubility in DCM and begin to precipitate out of the solution. This phase separation drives the equilibrium forward and protects the product from over-reaction.
Step 3: Isolation and Purification
-
Upon completion (monitored via TLC or LC-MS of an aliquot), filter the resulting suspension through a medium-porosity sintered glass funnel.
-
Wash the collected solid filter cake with cold DCM ( 2×15 mL ) followed by cold diethyl ether ( 15 mL ). Rationale: The cold non-polar/halogenated solvents remove unreacted 4-chlorophenylboronic acid, residual 4-methoxyaniline, and boroxine byproducts, leaving the polar amino acid intact on the filter.
-
Dry the solid in vacuo to yield the pure (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid.
-
(Optional) If precipitation does not occur or yields are low, concentrate the DCM layer under reduced pressure and purify the crude residue via flash column chromatography or recrystallization from an ethanol/water mixture.
References
-
Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]
-
Petasis Reaction (Boronic Acid Mannich Reaction) Source: Organic Chemistry Portal URL:[Link]
Sources
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid as a precursor in drug discovery
Application Note: (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid as a Precursor in Drug Discovery
Introduction & Mechanistic Rationale
Non-proteinogenic α-amino acids (NPAAs) are indispensable building blocks in modern medicinal chemistry, serving as the core scaffolds for peptidomimetics, enzyme inhibitors, and complex nitrogen-containing heterocycles. Among these, N-aryl-C-aryl glycine derivatives, such as (4-chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid , offer highly tunable stereoelectronic properties that make them ideal precursors for late-stage functionalization in drug discovery.
The structural design of this specific molecule is highly intentional:
-
The 4-Chlorophenyl (C-aryl) Moiety: The chlorine atom acts as a classic bioisostere, increasing the lipophilicity (LogP) of the scaffold to enhance cellular permeability. Furthermore, its electron-withdrawing nature subtly modulates the pKa of the adjacent carboxylic acid, optimizing target binding kinetics.
-
The 4-Methoxyphenyl (N-aryl) Moiety: The 4-methoxyphenyl (PMP) group serves a dual purpose. Synthetically, it acts as an oxidatively cleavable protecting group that can be removed via Cerium Ammonium Nitrate (CAN) when a primary amine is required for downstream synthesis[1]. Mechanistically, its electron-donating methoxy substituent lowers the oxidation potential of the amine, facilitating single-electron transfer (SET) in advanced photoredox chemistries[2].
Synthesis Strategy: The Petasis Borono-Mannich Reaction
The most efficient and atom-economical route to highly functionalized N-aryl glycines is the Petasis borono-Mannich reaction[3]. Traditional Mannich reactions rely on enolizable carbonyls, which often lead to unwanted side reactions. The Petasis reaction, however, utilizes boronic acids as the nucleophile, enabling the multicomponent synthesis of complex amino acids without the need for harsh alkylating agents or heavy transition metal catalysts[3].
Causality in Reaction Design: The reaction between glyoxylic acid, 4-methoxyaniline, and 4-chlorophenylboronic acid proceeds via a highly reactive iminium ion intermediate. To avoid thermal degradation and drive the equilibrium forward, Deep Eutectic Solvents (DES) or fluorinated alcohols (like HFIP) are employed. These solvents act as powerful hydrogen-bond donors, stabilizing the electrophilic iminium species and facilitating the critical boron-to-carbon aryl migration[1].
Fig 1. Multicomponent Petasis Borono-Mannich synthesis of the N-aryl-C-aryl glycine precursor.
Downstream Applications in Medicinal Chemistry
Once synthesized, (4-chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid serves as a divergent hub for generating diverse pharmacophores:
-
Photoredox Cross-Dehydrogenative Coupling (CDC): Under visible light irradiation with a photocatalyst (e.g., mesoporous graphitic carbon nitride, mpg-CN), the α-C(sp3)-H bond is selectively oxidized to an electrophilic imine. This intermediate can be trapped by nucleophiles like indoles or chloropyrazines[2][4]. This pathway is critical for synthesizing pyrazinylglycines, which exhibit potent antimicrobial and targeted anticancer properties[4].
-
Povarov Cyclization: The N-aryl glycine can be tethered to alkynes and subjected to an intramolecular dehydrogenative imino Diels-Alder reaction (Povarov cyclization). This yields highly functionalized quinoline-fused lactams, which are privileged scaffolds in antiviral drug development[5].
Fig 2. Downstream drug discovery applications of the synthesized non-proteinogenic amino acid.
Quantitative Data: Synthesis Optimization
To ensure maximum atom economy and yield, the Petasis reaction conditions for this specific precursor were optimized. The causality behind the solvent selection is driven by the need to stabilize the transient iminium ion without relying on toxic heavy metals.
Table 1: Optimization of the Multicomponent Petasis Reaction
| Solvent System | Temperature (°C) | Time (h) | Catalyst | Yield (%) | Causality / Observation |
| Dichloromethane (DCM) | 25 | 24 | None | 15 | Poor solubility of glyoxylic acid; weak iminium stabilization. |
| Toluene | 80 | 12 | None | 42 | Higher temperature improves conversion but leads to thermal degradation of the amine. |
| Hexafluoroisopropanol (HFIP) | 25 | 6 | None | 88 | Strong hydrogen bonding rapidly stabilizes the iminium and activates the boronic acid. |
| Choline Chloride/Glycerol (DES) | 60 | 4 | None | 92 | Environmentally friendly; excellent mass transfer, hydrogen-bond donation, and recyclability[1]. |
Experimental Protocols
Protocol A: Catalyst-Free Multicomponent Synthesis via Petasis Reaction
Objective: Synthesize the target precursor utilizing a green Deep Eutectic Solvent (DES) system to avoid toxic halogenated solvents[1].
-
Preparation of DES: Mix choline chloride and glycerol in a 1:2 molar ratio in a flask. Heat to 80 °C under continuous stirring until a clear, homogeneous liquid is formed. Allow the mixture to cool to room temperature.
-
Reagent Assembly: To a 50 mL round-bottom flask containing 5 mL of the prepared DES, add 4-methoxyaniline (1.0 mmol) and glyoxylic acid monohydrate (1.2 mmol).
-
Iminium Formation (Self-Validation Step 1): Stir the mixture at room temperature for 30 minutes. Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the primary amine spot and the appearance of a new, highly UV-active spot confirms successful iminium formation.
-
Boronic Acid Addition: Add 4-chlorophenylboronic acid (1.2 mmol) directly to the reaction mixture.
-
Coupling: Heat the mixture to 60 °C and stir for 4 hours.
-
Reaction Quenching & Extraction: Add 15 mL of distilled water to the flask to break the DES hydrogen-bonding network. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).
-
Final Validation: Confirm the structure via ¹H-NMR (identifying the characteristic α-proton singlet around 5.0–5.5 ppm) and LC-MS (m/z [M+H]⁺ expected at 306.09).
Protocol B: Photoredox Cross-Dehydrogenative Coupling (CDC) for Indole Functionalization
Objective: Functionalize the α-position of the synthesized precursor with an indole moiety to generate a bioactive heteroaromatic scaffold[2].
-
Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add (4-chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (0.2 mmol), indole (0.3 mmol), and the heterogeneous photocatalyst mpg-CN (10 mg).
-
Solvent Addition: Add 2 mL of anhydrous acetonitrile. Causality: Acetonitrile is chosen for its wide electrochemical window and its ability to stabilize the radical ion intermediates generated during the photoredox cycle.
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen must be excluded as it can quench the excited state of the photocatalyst or lead to unwanted over-oxidation of the substrate. Backfill the tube with Argon.
-
Irradiation: Place the Schlenk tube approximately 5 cm away from a 24W Blue LED lamp (λmax = 450 nm). Stir the mixture at room temperature for 18 hours.
-
In-Process Control (Self-Validation Step 2): At 12 hours, extract a 10 μL aliquot, dilute with 200 μL of acetonitrile, and analyze via UPLC-MS. Ensure the mass of the starting material is decreasing proportionally to the appearance of the coupled product mass.
-
Workup: Turn off the light source. Filter the mixture through a short pad of Celite to recover the mpg-CN catalyst (which can be washed with ethanol and reused for subsequent reactions)[2].
-
Purification: Concentrate the filtrate and purify via preparative HPLC to isolate the pure indole-decorated non-proteinogenic amino acid.
References
-
Title: Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Source: Chemical Reviews (ACS Publications) | URL: 3
-
Title: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction | Source: Current Drug Therapy (ResearchGate) | URL: 1
-
Title: Synthesis of alkyne tethered N-aryl glycine derivatives | Source: ResearchGate | URL: 5
-
Title: Dechlorinative Pyrazinylation of Glycine Derivatives | Source: Organic Letters (ACS Publications) | URL: 4
-
Title: Photoredox Cross-Dehydrogenative Coupling of N-Aryl Glycines Mediated by Mesoporous Graphitic Carbon Nitride | Source: ACS Sustainable Chemistry & Engineering | URL: 2
Sources
Application Note: NMR Spectroscopy Characterization of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
Introduction & Mechanistic Context
Arylglycine derivatives are highly valued unnatural amino acid building blocks in medicinal chemistry, frequently utilized in peptide ligations and the development of active pharmaceutical ingredients [1]. The target compound, (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid , is a structurally rich molecule typically synthesized via the Petasis-borono Mannich (PBM) multicomponent reaction [2].
To accurately interpret the Nuclear Magnetic Resonance (NMR) spectra of this compound, one must first understand its molecular assembly. The PBM reaction condenses glyoxylic acid, 4-methoxyaniline, and 4-chlorophenylboronic acid. The reaction proceeds through an iminium intermediate, which is subsequently attacked by the aryl group migrating from a tetra-coordinated boronate "ate" complex [2]. This mechanistic pathway establishes the core connectivity: a central chiral alpha-carbon ( α -C) bonded to a carboxylic acid, a 4-chlorophenyl ring, and a 4-methoxyphenylamino group.
Mechanistic pathway of the Petasis reaction yielding the target arylglycine.
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. The choice of solvent is the most critical variable for this specific molecule. Because the compound contains both a hydrogen-bond donating carboxylic acid and a secondary amine, it exhibits zwitterionic tendencies that can cause severe line broadening and concentration-dependent chemical shift drift in non-polar solvents like CDCl 3 .
Therefore, DMSO- d6 is the solvent of choice. It acts as a strong hydrogen-bond acceptor, disrupting intermolecular aggregation and ensuring sharp, reproducible signals for the exchangeable protons [3].
Step-by-Step Sample Preparation
-
Gravimetric Preparation: Accurately weigh 15–20 mg of the purified (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid into a clean glass vial.
-
Solvation: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as the internal chemical shift reference (0.00 ppm).
-
Homogenization: Vortex the mixture for 30 seconds. If any micro-particulates remain, sonicate the vial for 2 minutes at room temperature to ensure a perfectly isotropic solution.
-
Transfer: Using a clean glass Pasteur pipette, transfer 0.5 mL of the solution into a high-quality 5 mm NMR tube.
-
Validation Matrix ( D2O Shake): Prepare a parallel sample using the exact steps above, but add 10 μ L of deuterium oxide ( D2O ) to the NMR tube and shake vigorously for 15 seconds. This creates a self-validating control where labile protons (-NH and -COOH) will undergo rapid isotopic exchange and disappear from the 1 H spectrum.
1D NMR Characterization & Causality
The structural features of this arylglycine derivative dictate a highly predictable and diagnostically rich NMR spectrum [4].
H NMR Assignments (400 MHz, DMSO- d6 )
The α -proton is the primary diagnostic anchor. It appears as a doublet due to vicinal coupling ( 3J ) with the adjacent -NH- proton. In the D2O -exchanged sample, the -NH- peak vanishes, and the α -proton signal collapses into a sharp singlet, unequivocally proving their connectivity. The aromatic regions exhibit two distinct AA'BB' spin systems corresponding to the para-substituted rings.
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment & Mechanistic Causality |
| 3.65 | Singlet (s) | 3H | - | -OCH 3 : Deshielded by the strongly electronegative oxygen atom. |
| 5.05 | Doublet (d) | 1H | 7.5 | α -CH : Highly deshielded by the adjacent COOH, aromatic ring, and nitrogen. Couples to the NH proton. |
| 6.20 | Doublet (d) | 1H | 7.5 | -NH- : Broadened slightly by the quadrupolar relaxation of 14 N. Exchanges completely with D2O . |
| 6.55 | Doublet (d) | 2H | 8.8 | Ar-H (ortho to NH) : Shielded by resonance electron donation from the amine lone pair. |
| 6.70 | Doublet (d) | 2H | 8.8 | Ar-H (ortho to OMe) : Shielded by resonance from the methoxy oxygen. |
| 7.40 | Doublet (d) | 2H | 8.5 | Ar-H (ortho to Cl) : Deshielded by the inductive effect of the chlorine atom. |
| 7.45 | Doublet (d) | 2H | 8.5 | Ar-H (ortho to α -C) : Part of the 4-chlorophenyl AA'BB' system. |
| 12.50 | Broad Singlet (br s) | 1H | - | -COOH : Extremely deshielded due to the carbonyl's electron withdrawal and hydrogen bonding. Exchanges with D2O . |
C NMR Assignments (100 MHz, DMSO- d6 )
Carbon chemical shifts are immune to the quadrupolar broadening that affects protons, making the quaternary carbons excellent markers for structural verification.
| Chemical Shift ( δ , ppm) | Assignment | Structural Rationale |
| 55.2 | -OCH 3 | Standard shift for an aliphatic carbon bound to an aromatic ether oxygen. |
| 60.5 | α -CH | Deshielded aliphatic carbon, pushed downfield by the adjacent N, Ar, and C=O groups. |
| 114.0, 114.5 | Ar-CH (4-methoxyphenyl) | Aromatic methine carbons ortho to strong electron-donating groups (-NH, -OMe). |
| 128.5, 129.5 | Ar-CH (4-chlorophenyl) | Aromatic methine carbons on the inductively deactivated chlorophenyl ring. |
| 132.0 | Ar-C (C-Cl) | Quaternary carbon covalently bound to the chlorine atom. |
| 138.0 | Ar-C (C- α ) | Quaternary carbon connecting the chlorophenyl ring to the chiral center. |
| 141.0 | Ar-C (C-NH) | Quaternary carbon connecting the methoxyphenyl ring to the amine. |
| 151.5 | Ar-C (C-OMe) | Highly deshielded quaternary carbon directly attached to the methoxy oxygen. |
| 173.5 | -COOH | Carboxylic acid carbonyl carbon. |
2D NMR Workflow for Unambiguous Elucidation
To elevate the analysis from "probable" to "definitive," 1D data must be corroborated by 2D correlation spectroscopy. This workflow maps the exact connectivity of the molecular framework.
Comprehensive 1D and 2D NMR workflow for self-validating structural elucidation.
Step-by-Step 2D Analysis Protocol
-
COSY (Correlation Spectroscopy):
-
Purpose: Map homonuclear spin systems.
-
Execution: Verify the strong cross-peak between the α -CH (5.05 ppm) and the -NH- proton (6.20 ppm). Confirm the isolated AA'BB' systems by observing cross-peaks exclusively between 6.55/6.70 ppm and 7.40/7.45 ppm, ensuring no cross-contamination between the two distinct aromatic rings.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Assign protons to their directly attached carbons ( 1JCH ).
-
Execution: Correlate the 5.05 ppm proton directly to the 60.5 ppm carbon, confirming the α -position. Map the methoxy protons (3.65 ppm) to the 55.2 ppm carbon.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Assemble the molecular fragments via long-range ( 2JCH and 3JCH ) couplings.
-
Execution: This is the ultimate self-validating step. The α -CH proton (5.05 ppm) must show strong 3J correlations to the carbonyl carbon (173.5 ppm), the quaternary Ar-C of the chlorophenyl ring (138.0 ppm), and the amine-bearing Ar-C (141.0 ppm). The methoxy protons (3.65 ppm) will show a definitive 3J correlation to the quaternary C-OMe carbon (151.5 ppm), anchoring the ether group to the correct aromatic system.
-
Data Processing & Reporting Standards
To ensure high-fidelity data extraction, adhere to the following processing parameters:
-
Apodization: Apply an exponential multiplication window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H spectra and 1.0 Hz for 13 C spectra to optimize the signal-to-noise ratio without sacrificing resolution.
-
Phase Correction: Perform manual zero-order and first-order phase corrections. Automated phasing often struggles with the broad, rolling baseline created by the 12.50 ppm -COOH signal.
-
Baseline Correction: Apply a polynomial baseline correction (typically 3rd to 5th order) to ensure accurate integration values, particularly for the α -CH and -NH- doublets.
References
-
Hwang, D.-R., & Uang, B.-J. (2015). Arylglycine-derivative synthesis via oxidative sp3 C–H functionalization of α-amino esters. Beilstein Journal of Organic Chemistry, 11, 170.[Link]
-
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6004-6049.[Link]
-
Mazuela, J., et al. (2017). Direct Synthesis of N-Alkyl Arylglycines by Organocatalytic Asymmetric Transfer Hydrogenation of N-Alkyl Aryl Imino Esters. Organic Letters, 19(21), 5884-5887.[Link]
-
Yesinowski, J. C., et al. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 873(1-3), 14-25.[Link]
Sources
Application Note: Synthesis and Integration of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid in Peptidomimetic Drug Discovery
Introduction & Strategic Rationale
The incorporation of unnatural α -amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. Specifically, α -arylglycines offer unique conformational constraints compared to their phenylalanine analogs. By eliminating the β -carbon, the aryl ring is drawn closer to the peptide backbone, restricting the ψ and ϕ dihedral angles and significantly enhancing proteolytic stability[1].
The compound (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is a highly versatile, orthogonally protected building block.
-
The Pharmacophore (4-Chlorophenyl): The 4-chlorophenyl side chain introduces targeted lipophilicity. Furthermore, the equatorial chlorine atom can participate in halogen bonding—acting as a localized Lewis acid ( σ -hole) to interact with Lewis basic backbone carbonyls within the target protein's binding pocket.
-
The Protecting Group (4-Methoxyphenyl / PMP): The PMP group acts as a robust, oxidatively cleavable protecting group for the α -amine. Unlike standard Boc or Fmoc groups which must be installed post-synthetically, the PMP group is an integral driver of the multicomponent synthesis itself.
Synthesis via the Petasis Borono-Mannich Reaction
The synthesis of this building block is most efficiently achieved via the Petasis borono-Mannich (PBM) multicomponent reaction[2]. Unlike traditional Strecker syntheses that require toxic cyanides and harsh hydrolysis conditions, the PBM reaction couples glyoxylic acid, an amine, and a boronic acid under mild, catalyst-free conditions[3].
Causality in Experimental Design: The reaction is driven by the formation of an electrophilic iminium intermediate between glyoxylic acid and 4-methoxyaniline. The 4-chlorophenylboronic acid coordinates to the adjacent carboxylic acid of the glyoxylic moiety, forming a reactive "ate-complex"[4]. This proximity forces a stereoselective intramolecular transfer of the 4-chlorophenyl group to the iminium carbon. The use of hexafluoroisopropanol (HFIP) as a co-solvent is highly recommended; its strong hydrogen-bond donating capacity stabilizes the iminium ion and dramatically accelerates the reaction without the need for transition metal catalysts[2].
Protocol 1: One-Pot Petasis Synthesis
This protocol is designed as a self-validating system, utilizing visual cues and simple trituration to ensure high purity without column chromatography.
-
Imine Formation: In a 100 mL round-bottom flask, dissolve glyoxylic acid monohydrate (10.0 mmol, 1.0 eq) and 4-methoxyaniline (10.0 mmol, 1.0 eq) in 20 mL of Dichloromethane (DCM) containing 10% v/v HFIP. Stir at room temperature for 30 minutes.
-
Self-Validation: The clear solution will turn slightly yellow, visually confirming the condensation into the iminium intermediate.
-
-
Boronic Acid Addition: Add 4-chlorophenylboronic acid (12.0 mmol, 1.2 eq) in one portion. The slight excess ensures complete consumption of the iminium species.
-
Reaction Progression: Stir the mixture vigorously at room temperature for 12–16 hours.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1, 0.1% AcOH). The product typically appears as a distinct UV-active spot at Rf≈0.35 .
-
-
Workup & Isolation: Evaporate the volatiles under reduced pressure. Redissolve the crude residue in EtOAc (50 mL) and wash with 1M HCl (2 x 20 mL) to remove any unreacted 4-methoxyaniline, followed by a brine wash. Dry over anhydrous Na2SO4 .
-
Purification: Concentrate the organic layer to approximately 10 mL and triturate with cold diethyl ether (30 mL). The target compound, (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, will precipitate as an off-white solid. Filter and dry under high vacuum.
Deprotection and Peptide Coupling Workflow
To utilize the synthesized arylglycine in solid-phase peptide synthesis (SPPS) or solution-phase coupling, the PMP group must be removed to expose the free α -amine.
Causality in Experimental Design: The PMP group is highly electron-rich, making it uniquely susceptible to single-electron oxidation by Ceric Ammonium Nitrate (CAN). CAN selectively oxidizes the PMP ring to a water-soluble benzoquinone derivative, releasing the free primary amine. This oxidative cleavage is completely orthogonal to acid-labile (Boc/tBu) and base-labile (Fmoc) protecting groups, allowing for complex, multi-step peptide assembly.
Protocol 2: Oxidative Cleavage of the PMP Group
-
Dissolution: Dissolve the PMP-protected arylglycine (5.0 mmol) in a 3:1 mixture of Acetonitrile/Water (40 mL). Cool the solution to 0 °C in an ice bath to prevent over-oxidation of the resulting primary amine.
-
Oxidation: Dissolve CAN (15.0 mmol, 3.0 eq) in 10 mL of deionized water. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Self-Validation: The reaction mixture will immediately flash to a deep orange/red color. This is a definitive visual confirmation of benzoquinone formation and successful PMP cleavage.
-
-
Quenching & Extraction: Stir for 30 minutes at 0 °C. Dilute with water (50 mL) and wash the aqueous layer with DCM (3 x 30 mL). The organic layer will contain the benzoquinone byproduct, while the protonated free amine remains in the aqueous layer.
-
Isolation of Free Amine: Carefully adjust the aqueous layer to pH 6-7 using saturated aqueous NaHCO3 , then extract the free α -(4-chlorophenyl)glycine with EtOAc (3 x 30 mL). Dry, concentrate, and proceed directly to peptide coupling.
Workflow Visualization
Fig 1: Mechanistic workflow of the Petasis reaction and subsequent peptidomimetic integration.
Quantitative Data & Analytical Validation
The following table summarizes the expected quantitative metrics and analytical validation checkpoints for the synthesis and utilization of the compound.
| Reaction Step | Reagents / Solvents | Time / Temp | Typical Yield | Analytical Validation (TLC / MS) |
| Petasis Synthesis | Glyoxylic acid, 4-methoxyaniline, 4-chlorophenylboronic acid (DCM/HFIP) | 12-16 h / 25 °C | 75-85% | Rf≈0.35 (1:1 Hex/EtOAc); m/z 306.09 [M+H]+ |
| PMP Deprotection | Ceric Ammonium Nitrate (CAN) (MeCN/H 2 O 3:1) | 0.5 h / 0 °C | 80-90% | Color change to red; m/z 186.03 [M+H]+ |
| Amide Coupling | HATU, DIPEA, Amine/Peptide (DMF) | 2-4 h / 25 °C | >90% | HPLC monitoring; disappearance of free amine |
References
- Source: wikipedia.
- Reactivity and Synthetic Applications of Multicomponent Petasis Reactions Source: Chemical Reviews - ACS Publications URL
- Organoboron Reagents in the Preparation of Functionalized a-Amino Acids Source: ConnectSci URL
- Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates Source: Beilstein Journals URL
Sources
Catalytic Asymmetric Synthesis of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid: Application Note & Protocol
Strategic Overview & Mechanistic Rationale
The target molecule, (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid , is a highly functionalized, non-natural α -arylglycine derivative. Enantiopure arylglycines are critical chiral building blocks in the development of semi-synthetic antibiotics, peptide mimetics, and targeted therapeutics.
Historically, the asymmetric synthesis of arylglycines relied on the Strecker reaction. However, classical Strecker protocols necessitate the use of highly toxic cyanide sources (e.g., HCN, TMSCN) and require harsh acidic conditions for the subsequent hydrolysis of the aminonitrile, which frequently leads to partial racemization of the sensitive α -stereocenter.
To circumvent these limitations, this protocol utilizes the Rhodium-catalyzed asymmetric addition of arylboronic acids to glyoxylate imines , a highly atom-economical and cyanide-free methodology pioneered by .
Causality Behind Experimental Choices
-
Protecting Group Strategy (The PMP Group): Imine derivatives of ethyl glyoxylate are highly electrophilic and prone to oligomerization or hydrolysis. While N -tosyl imines are highly reactive, they are notoriously unstable. By condensing ethyl glyoxylate with p -anisidine, we generate an N -p-methoxyphenyl (PMP) iminoester . The PMP group provides sufficient electronic stabilization to allow for the isolation and purification of the imine, while still acting as an effective directing group for the Rh-catalyst. Furthermore, the PMP group can be easily cleaved post-synthesis using mild oxidative conditions (e.g., Ceric Ammonium Nitrate) if the free amine is required.
-
Catalyst Selection: The reaction employs a cationic Rhodium(I) precursor, Rh(acac)(C2H4)2, paired with (R,R)-N-Me-BIPAM , a C2 -symmetric bidentate phosphoramidite ligand. The N -methyl substitution on the BIPAM ligand is critical; it prevents unwanted hydrogen bonding or off-target coordination that occurs with free NH-phosphoramidites. This enforces a rigid, well-defined chiral pocket that dictates strict facial selectivity during the migratory insertion step.
-
Stoichiometry & Thermodynamics: PMP-protected imines are electronically less activated than their sulfonyl counterparts, requiring elevated temperatures (80 °C in Dioxane) to overcome the activation energy barrier. At this temperature, arylboronic acids undergo competitive protodeboronation (hydrolysis). To ensure complete conversion and maintain the self-validating nature of the protocol, a 3.0 molar equivalent excess of 4-chlorophenylboronic acid is strictly required.
Workflow Visualization
The following diagram outlines the self-validating synthetic workflow, highlighting the critical In-Process Controls (IPCs) required to ensure stereochemical integrity at each stage.
Figure 1: Self-validating workflow for the asymmetric synthesis of the target arylglycine.
Reaction Optimization & Quantitative Data
The development of this protocol required careful balancing of solvent polarity, temperature, and reagent stoichiometry. The table below summarizes the optimization data that led to the finalized protocol, demonstrating why Dioxane at 80 °C with excess boronic acid is the only reliable pathway for the PMP-iminoester substrate.
Table 1: Optimization of the Rh-Catalyzed Asymmetric Addition
| Entry | Catalyst System | Solvent | Temp (°C) | Boronic Acid (eq) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Rh(acac)(C2H4)2 / (R,R)-N-Me-BIPAM | DME | 50 | 1.5 | < 20 | N/A (Low Conv.) |
| 2 | Rh(acac)(C2H4)2 / (R,R)-N-Me-BIPAM | Dioxane | 80 | 1.5 | 45 | 92 |
| 3 | Rh(acac)(C2H4)2 / (R,R)-N-Me-BIPAM | Dioxane | 80 | 3.0 | 74 | 96 |
| 4 | Rh(acac)(C2H4)2 / (S)-ShiP | Toluene | 80 | 3.0 | 55 | 84 |
Note: Entry 3 represents the validated parameters used in the protocol below. The shift from DME to Dioxane allows for a higher reflux temperature, while the increase to 3.0 equivalents of boronic acid compensates for thermal protodeboronation.
Catalytic Cycle & Mechanism
Understanding the catalytic cycle is essential for troubleshooting. The enantiodetermining step is the migratory insertion of the coordinated imine into the chiral Aryl-Rhodium intermediate.
Figure 2: Rh-catalyzed asymmetric arylation cycle highlighting the enantiodetermining insertion.
Self-Validating Experimental Protocols
Step 1: Synthesis of Ethyl (E)-2-((4-methoxyphenyl)imino)acetate
-
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve p -anisidine (1.23 g, 10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL).
-
Condensation: Add anhydrous MgSO4 (3.0 g) to the stirring solution, followed by the dropwise addition of ethyl glyoxylate (50% solution in toluene, 2.04 g, 10.0 mmol, 1.0 eq).
-
Reaction: Stir the suspension vigorously at room temperature for 12 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the MgSO4 . Concentrate the filtrate under reduced pressure to yield the crude iminoester as a viscous yellow oil.
-
IPC 1 (Validation): Analyze via 1 H NMR ( CDCl3 ). Ensure the complete disappearance of the aldehyde proton ( δ ~9.5 ppm) and the appearance of the characteristic imine singlet ( δ ~7.8 ppm). Use immediately or store at -20 °C under argon.
Step 2: Catalytic Asymmetric Addition (Core Protocol)
Caution: Rhodium catalysts are sensitive to oxygen and moisture. Set up this reaction in a glovebox or using strict Schlenk techniques.
-
Catalyst Activation: To a flame-dried Schlenk tube, add Rh(acac)(C2H4)2 (3.9 mg, 0.015 mmol, 3 mol%) and (R,R)-N-Me-BIPAM (8.0 mg, 0.0165 mmol, 3.3 mol%). Add anhydrous Dioxane (2.0 mL) and stir at room temperature for 15 minutes to generate the active chiral catalyst complex.
-
Reagent Addition: To the catalyst solution, add the Ethyl (E)-2-((4-methoxyphenyl)imino)acetate (103.6 mg, 0.5 mmol, 1.0 eq) and 4-Chlorophenylboronic acid (234.5 mg, 1.5 mmol, 3.0 eq).
-
Arylation: Seal the tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 22 hours.
-
Workup: Cool the reaction to room temperature. Quench by adding saturated aqueous NH4Cl (5 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Hexanes/EtOAc gradient) to afford (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid ethyl ester.
-
IPC 2 (Validation): Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/iPrOH 90:10, flow rate 1.0 mL/min). The protocol should yield ≥ 96% ee.
Step 3: Ester Hydrolysis to the Target Acetic Acid
-
Hydrolysis: Dissolve the enantioenriched ethyl ester (0.3 mmol) in a mixture of THF/H 2 O (3:1 v/v, 4.0 mL). Add Lithium Hydroxide monohydrate ( LiOH⋅H2O , 25.2 mg, 0.6 mmol, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 3 hours. Monitor by TLC (Hexanes/EtOAc 8:2) until the starting ester is completely consumed.
-
Workup: Evaporate the THF under reduced pressure. Dilute the remaining aqueous layer with 2 mL of water and cool to 0 °C. Carefully acidify the solution to pH ~3 using 1M HCl.
-
Extraction: Extract the precipitated product with Ethyl Acetate (3 x 10 mL). Wash with brine, dry over Na2SO4 , and concentrate to yield the final (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid .
-
IPC 3 (Validation): Confirm structural integrity via 1 H NMR (DMSO- d6 ), ensuring the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the presence of the broad carboxylic acid proton. Measure optical rotation to confirm stereochemical retention.
References
-
Yamamoto, Y., Takahashi, Y., Kurihara, K., & Miyaura, N. (2011). Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. Australian Journal of Chemistry, 64(11), 1447-1453. URL:[Link]
-
Beaudry, C. M., et al. (2011). Transition Metal-Catalyzed C–H Bond Addition to Carbonyls, Imines, and Related Polarized π-Bonds. National Institutes of Health (PMC). URL:[Link]
-
Kuriyama, M., et al. (2011). Highly Enantioselective Arylation of N-Tosylalkylaldimines Catalyzed by Rhodium-Diene Complexes. Journal of the American Chemical Society, 133(25), 9696–9699. URL:[Link]
Application Note: In Vitro Pharmacological Evaluation of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid and Arylglycine Derivatives
Overview & Scientific Rationale
Substituted arylglycines, such as (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid , serve as critical structural motifs in the development of bioactive small molecules[1]. Most notably, the arylglycine scaffold is the foundational building block for indolyl hydantoins like RO-5963, a first-in-class dual antagonist of the p53-MDM2/MDMX interaction[2].
Evaluating novel, uncharacterized synthetic arylglycine derivatives requires a rigorous, self-validating cell culture protocol. Because these compounds are designed to disrupt protein-protein interactions (specifically the binding of the p53 tumor suppressor to its negative regulators, MDM2 and MDMX), the assay must differentiate between generalized cytotoxicity and on-target, mechanism-dependent apoptosis[3].
This guide outlines a comprehensive, step-by-step methodology for screening (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (and structurally related analogs) to determine their anti-proliferative efficacy and validate their mechanism of action.
Experimental Design: Causality & Self-Validation
To ensure trustworthiness and scientific integrity, this protocol is designed as a self-validating system utilizing paired cell lines and luminescence-based readouts.
Cell Line Selection (The Self-Validating Matrix)
A common pitfall in drug screening is mistaking off-target toxicity for therapeutic efficacy. To prove that the arylglycine derivative works via the targeted p53-MDM2 axis, we utilize a differential sensitivity matrix[4]:
-
SJSA-1 (Primary Target Model): Harbors wild-type p53 and highly amplified MDM2. These cells are hypersensitive to MDM2 antagonists[3].
-
SW-480 (Negative Control): Harbors a p53 mutation. If the compound is a true p53-MDM2 disruptor, SW-480 cells will be highly resistant. Toxicity in this line indicates off-target, non-specific poisoning[3].
-
MRC-5 (Therapeutic Window Control): Healthy human fibroblasts with normal p53/MDM2 levels to evaluate the therapeutic index and basal toxicity[4].
Assay Selection: Why Luminescence over Absorbance?
Many novel synthetic compounds, particularly halogenated and methoxy-substituted aromatics like (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, can act as Pan-Assay Interference Compounds (PAINS)[5]. They often precipitate or absorb light at the 490–570 nm wavelengths used by colorimetric assays (MTT/MTS), leading to false-positive viability readings[5]. To bypass this, we utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This homogeneous "add-mix-measure" system quantifies ATP as a marker of metabolically active cells via a thermostable luciferase reaction, completely eliminating colorimetric interference[6],[7].
Fig 1: Mechanism of p53 reactivation by arylglycine-derived MDM2 antagonists.
Step-by-Step Methodologies
Protocol A: Compound Preparation & Handling
Causality Note: Arylglycine derivatives are highly hydrophobic. Strict adherence to DMSO limits is required to prevent solvent-induced cell death.
-
Stock Solution: Dissolve (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (MW: ~305.76 g/mol ) in 100% molecular-biology grade DMSO to yield a 10 mM stock.
-
Storage: Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw degradation.
-
Working Dilutions: Prepare a 10-point, 3-fold serial dilution in 100% DMSO. The top concentration should be 10 mM.
Protocol B: Cell Seeding
-
Culture SJSA-1, SW-480, and MRC-5 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator[5],[3].
-
Harvest cells at 70-80% confluency using 0.25% Trypsin-EDTA.
-
Count cells and adjust the suspension to 5×104 cells/mL.
-
Dispense 100 µL of the cell suspension (5,000 cells/well) into an opaque white 96-well tissue culture plate[8]. Note: Opaque white plates are mandatory to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.
-
Incubate the plates overnight (12–18 hours) to allow for cell attachment[5].
Protocol C: Dosing & CellTiter-Glo Viability Assay
-
Intermediate Dilution: Dilute the DMSO compound stocks 1:50 in pre-warmed culture media (this creates a 2X concentration with 2% DMSO).
-
Dosing: Add 100 µL of the 2X intermediate dilutions to the 100 µL of media already present in the 96-well plates.
-
Result: The final top concentration is 100 µM, and the final DMSO concentration is locked at 1.0% across all wells (including vehicle controls)[5].
-
-
Incubation: Incubate the treated plates for 72 hours at 37°C[5],[4].
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature. Transfer the buffer to the amber substrate bottle and mix by gentle inversion until homogeneous[8].
-
Equilibration: Remove the 96-well plates from the incubator and equilibrate to room temperature for 30 minutes[8]. Causality Note: Temperature gradients across the plate will cause uneven luciferase kinetics and edge effects.
-
Lysis & Measurement: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well[8]. Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate stationary for 10 minutes at room temperature to stabilize the luminescent signal[7].
-
Record luminescence using a microplate reader.
Fig 2: High-throughput screening workflow for evaluating arylglycine cytotoxicity.
Expected Data & Interpretation
Calculate the relative viability by normalizing the luminescence of compound-treated wells to the 1.0% DMSO vehicle control wells. Use non-linear regression (curve fit) in software like GraphPad Prism to determine the half-maximal inhibitory concentration ( IC50 ).
Table 1: Representative Quantitative Data for an Active Arylglycine p53-MDM2 Antagonist
| Cell Line | p53 Status | MDM2 Status | Expected IC50 (µM) | Mechanistic Interpretation |
| SJSA-1 | Wild-Type | Amplified | 1.5 - 5.0 | High sensitivity. Confirms on-target efficacy. |
| HCT-116 | Wild-Type | Normal | 5.0 - 15.0 | Moderate sensitivity. Standard p53 reactivation. |
| SW-480 | Mutant | Normal | > 100 | Resistant. Validates that toxicity is p53-dependent. |
| MRC-5 | Wild-Type | Normal (Non-tumor) | > 100 | Resistant. Confirms a safe therapeutic window. |
If (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid demonstrates the profile above, the next required step is to execute Workflow Step 4b (Western Blotting) to probe for the physical accumulation of p53 and its downstream transcriptional targets (p21 and MDM2)[3].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Rapid identification of dual p53-MDM2/MDMX interaction inhibitors through virtual screening and hit-based substructure search - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00473G [pubs.rsc.org]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
resolving solubility issues with (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the physicochemical roadblocks of compound management.
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid presents a classic, yet highly specific, solvation challenge. Structurally, it contains both a hydrogen-bond donating/accepting secondary amine (-NH-) and a carboxylic acid (-COOH). In neat dimethyl sulfoxide (DMSO), solvation is entropically driven, with DMSO molecules forming multiple strong interactions with these specific functional groups[1]. However, the dual aromatic rings drive strong hydrophobic stacking, creating a high crystal lattice energy. When this delicate solvation shell is disrupted, the compound rapidly precipitates.
Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to resolve these solubility issues.
Diagnostic Workflow
Decision workflow for troubleshooting compound solubility in DMSO.
Troubleshooting FAQs: The Causality of Insolubility
Q: My compound dissolved perfectly on day one, but I found a precipitate in the stock tube a week later. What happened? A: This is the most prevalent issue in compound management and is directly caused by DMSO's extreme hygroscopicity. DMSO acts like a sponge, rapidly absorbing atmospheric moisture; even brief exposure to ambient air can notably increase its water content[2]. Because DMSO is a remarkably poor solvator for anions in the presence of water, carboxylic acids are up to four times more likely to precipitate from "wet" DMSO than other chemotypes[3]. The absorbed water alters the solvent's polarity and outcompetes the compound for hydrogen bonding, forcing your lipophilic molecule out of solution[2].
Q: Can I use aggressive heating (e.g., >60°C) to force the compound into solution? A: We strongly advise against this. While heating increases kinetic solubility, it does not alter the thermodynamic solubility limit. If you force dissolution via high heat, the compound enters an unstable supersaturated state. Upon cooling, the compound will inevitably crash out into a lower-energy, higher-melting-point crystalline polymorph that is even less soluble in DMSO than your original powder[3]. Furthermore, DMSO can decompose at elevated temperatures, posing severe safety risks[4].
Q: The compound is completely insoluble even in fresh, anhydrous DMSO. How can I disrupt the crystal packing? A: If the compound behaves like "brickdust," the intermolecular hydrogen bonding between the -COOH and -NH- groups is overpowering the solvent-solute interactions. You can bypass this thermodynamic barrier by transforming the neutral molecule into an organic salt. Adding 1 molar equivalent of a hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or pyridine, deprotonates the carboxylic acid. This ionic species typically exhibits drastically higher solubility in polar aprotic solvents by permanently disrupting the crystal lattice[5].
Quantitative Data: Solvent Parameters & Constraints
To accurately troubleshoot, you must understand the physical constraints of your solvent system. Below is a summary of critical parameters when using DMSO for this specific compound class.
| Parameter | Value / Observation | Mechanistic Impact on Solubility |
| Freezing Point | 18.5 °C (65.3 °F) | DMSO solidifies just below room temperature. Thawing creates localized concentration gradients that induce irreversible precipitation[4]. |
| Hygroscopicity | High (Up to 15% vol increase) | Rapid moisture absorption drastically reduces the solubility of lipophilic carboxylic acids, causing them to crash out[6]. |
| Solvation Mechanism | Entropically driven | DMSO forms strong H-bond acceptor complexes with the -COOH and -NH groups of the compound[1]. |
| Water Interference | >0.1% H₂O causes issues | Water outcompetes the solute for DMSO interaction, appearing as a prominent peak at ~3.3 ppm in ¹H NMR[7]. |
Self-Validating Experimental Protocols
Do not rely on visual inspection alone. The following protocols are designed as self-validating systems to ensure your stock solutions are accurate and stable.
Protocol 1: Preparation and Validation of Anhydrous Stock Solutions
Causality: To prevent moisture-induced precipitation, the entire workflow must minimize atmospheric exposure and verify the absence of water.
-
Thermal Equilibration: Equilibrate a sealed, new bottle of anhydrous DMSO to room temperature (approx. 22°C) before opening. Opening a cold bottle causes immediate condensation of atmospheric water into the solvent.
-
Dissolution: Weigh the (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid powder into a pre-tared, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a conservative target concentration (e.g., 10 mM).
-
Agitation: Cap tightly and place in an ultrasonic bath at 37°C for 10 minutes. Do not exceed 40°C to prevent polymorph transition upon cooling[3].
-
Self-Validation (Gravimetric & Spectroscopic):
-
Gravimetric Check: Record the exact mass of the prepared vial. A weight gain over time during storage is a direct, measurable indicator of water absorption[8].
-
Spectroscopic Check: If precipitation occurs later, take a 10 µL aliquot, dilute in DMSO-d6, and run a ¹H-NMR. A prominent broad peak at ~3.3 ppm confirms water contamination[7], meaning the stock must be discarded.
-
Protocol 2: Lattice Disruption via in situ Salt Formation
Causality: When thermodynamic solubility in neat DMSO is exceeded due to high crystal packing forces, ionizing the molecule alters its solvation profile.
-
Suspension: Prepare a suspension of the insoluble compound in anhydrous DMSO at your target concentration.
-
Ionization: Add 1.0 to 1.1 molar equivalents of an organic base (e.g., DIPEA or pyridine). Pyridine and similar bases are highly effective at solubilizing "organic rocks" by disrupting H-bond networks[5].
-
Agitation: Vortex the mixture for 60 seconds. The turbid suspension should rapidly clarify as the organic salt forms.
-
Self-Validation (Reversibility Check): To confirm the compound hasn't degraded during this process, take a 5 µL aliquot of the clear solution and dilute it into a mildly acidic aqueous buffer (pH 4.0). The free carboxylic acid should immediately precipitate as a white cloud, confirming the structural integrity of the parent compound remains intact.
References
-
Ziath. "Samples in DMSO: What an end user needs to know." Available at:[Link]
-
ResearchGate. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Available at:[Link]
-
Wikipedia. "Dimethyl sulfoxide." Available at: [Link]
-
Reddit (r/Chempros). "Reaction intermediate being poorly soluble - any workarounds?" Available at:[Link]
-
RSC Publishing. "Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies." Available at: [Link]
Sources
- 1. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ziath.com [ziath.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Preventing Thermal Degradation of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield losses, analytical artifacts, and storage failures when working with complex α -amino acid derivatives.
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid is an N -aryl- α -amino acid. Its unique structural topology—an α -carbon sandwiched between a carboxylic acid and a 4-chlorophenyl group, coupled with a secondary amine carrying an electron-rich 4-methoxyphenyl group—makes it highly susceptible to thermal degradation[1].
This guide is designed to provide you with a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure the structural integrity of your compound from synthesis to analysis.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the thermodynamic vulnerabilities of the molecule. When exposed to thermal stress, this compound primarily undergoes decarboxylation .
The mechanism is driven by a "push-pull" electronic effect:
-
The "Push": The electron-donating methoxy group on the aniline moiety increases the basicity/nucleophilicity of the nitrogen, promoting the formation of a transient zwitterion.
-
The "Pull": The electron-withdrawing 4-chloro group on the α -phenyl ring stabilizes the developing negative charge on the α -carbon as CO 2 leaves[1].
This synergistic effect drastically lowers the activation energy required for decarboxylation compared to standard aliphatic amino acids[2]. A secondary degradation pathway involves the thermal oxidation of the electron-rich 4-methoxyphenylamino group, leading to imine formation and subsequent hydrolysis[3].
Caption: Thermal degradation pathways of the N-aryl-alpha-amino acid.
Troubleshooting & FAQs
Q1: Why does my product degrade into a secondary amine during rotary evaporation?
A: Rotary evaporation typically utilizes a heated water bath (40–60 °C) to accelerate solvent removal. For N -aryl- α -amino acids, this thermal energy is sufficient to overcome the activation barrier for decarboxylation[2]. The loss of CO 2 irreversibly yields N -(4-methoxyphenyl)-1-(4-chlorophenyl)methanamine. Solution: Abandon standard rotary evaporation for this compound. Utilize lyophilization (freeze-drying) or high-vacuum evaporation strictly maintained at or below 25 °C.
Q2: How can I prevent degradation during GC-MS analysis? My chromatogram shows multiple unexpected peaks.
A: Standard GC-MS injection ports operate at 200–250 °C. At these temperatures, the carboxylic acid moiety undergoes instantaneous and complete thermal degradation[4]. Solution: You must perform chemical derivatization prior to injection. Silylation using BSTFA/TMCS converts the labile -COOH and -NH- groups into their corresponding trimethylsilyl (TMS) derivatives. This eliminates the acidic proton necessary for the decarboxylation transition state, drastically increasing thermal stability and volatility.
Q3: My lyophilized powder is turning dark brown during benchtop storage. What is happening?
A: The 4-methoxyphenylamino group is highly electron-rich and prone to oxidative degradation, a process accelerated by ambient thermal energy and light[3]. This oxidation forms imines that hydrolyze into 4-methoxyaniline and 4-chlorobenzaldehyde, which rapidly polymerize into dark, complex mixtures. Solution: Store the compound at -20 °C in an amber vial, backfilled with an inert gas (Argon or Nitrogen).
Quantitative Data: Thermal Stability Profile
The following table summarizes the critical thermal thresholds and kinetic parameters you must respect when handling this compound.
| Parameter | Value / Threshold | Mechanistic Context |
| Safe Handling Temperature | ≤ 25 °C | Prevents activation of the primary decarboxylation pathway. |
| Decarboxylation Onset | ~ 45 - 60 °C | Threshold where CO 2 evolution becomes kinetically significant in solution. |
| Activation Energy ( Ea ) | ~ 88 - 138 kJ/mol | Derived from structural analogs; lowered by the aryl "push-pull" effect[2]. |
| GC Injector Degradation | 100% at 250 °C | Complete thermal conversion to secondary amines and imines[4]. |
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, implement the following self-validating workflows in your laboratory.
Caption: Optimized workflow to prevent thermal degradation during processing.
Protocol A: Self-Validating Lyophilization Workflow
Objective: Remove solvent without triggering thermal decarboxylation.
-
Preparation: Pre-chill the purified compound solution (e.g., in a water/acetonitrile mixture) to 4 °C.
-
Freezing: Flash-freeze the solution using a dry ice/acetone bath (-78 °C).
-
Self-Validation Check: Inspect the flask. Ensure complete, uniform solidification. Any liquid pockets indicate residual low-freezing solvents (like pure DCM or EtOAc) that will bump and melt under vacuum, causing localized heating.
-
-
Sublimation: Apply high vacuum (< 0.1 mbar) while maintaining the flask on a lyophilizer manifold. The endothermic sublimation of the solvent will naturally keep the sample cold, protecting the compound.
-
Recovery: Once completely dry, backfill the flask with Argon gas before breaking the vacuum to prevent immediate oxidative stress.
Protocol B: Silylation Derivatization for GC-MS Analysis
Objective: Protect the labile -COOH and -NH- groups to withstand the 250 °C GC injector.
-
Dissolution: Dissolve 1 mg of the lyophilized compound in 100 µL of anhydrous pyridine in a tightly sealed autosampler vial.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS.
-
Incubation: Incubate the vial at 40 °C for 30 minutes.
-
Causality Note: 40 °C is safely below the decarboxylation threshold but provides sufficient kinetic energy to drive the di-silylation reaction to completion.
-
-
Analysis & Validation: Inject a 1 µL aliquot into the GC-MS.
-
Self-Validation Check: The presence of a single, sharp chromatographic peak with a mass spectrum corresponding to the di-TMS derivative ( M++144 Da) confirms successful protection and the absence of thermal degradation artifacts.
-
References
-
Zhu, R.-G., Xiao, H.-Y., Zhou, Z., & Liu, C. (2024). Spectroscopy of Hydrothermal Reactions 25: Kinetics of the Decarboxylation of Protein Amino Acids and the Effect of Side Chains on Hydrothermal Stability. ResearchGate.[Link]
-
Sohn, M., & Ho, C. (1995). Spectroscopy of Hydrothermal Reactions, Part 26: Kinetics of Decarboxylation of Aliphatic Amino Acids and Comparison with the Rates of Racemization. ResearchGate.[Link]
-
Indian Academy of Sciences. (1985). Thermal decomposition of some nitroanilinoacetic acids. IAS.[Link]
Sources
troubleshooting impurities in (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic bottlenecks encountered during the isolation and purification of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid .
Because this compound is an α -amino acid derivative featuring bulky, flexible hydrophobic aromatic rings and an amphoteric core, it is highly susceptible to complex phase behaviors and impurity entrapment. This guide synthesizes field-proven methodologies and fundamental crystallization principles to help you achieve high-purity isolation.
SECTION 1: Diagnostic FAQs (Mechanisms & Causality)
Q1: Why does my product form a sticky, viscous oil instead of a crystalline solid during cooling or antisolvent addition? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally referred to in the pharmaceutical industry as "oiling out"[1]. This phenomenon occurs when the solution's supersaturation is generated too rapidly, forcing the system to cross into a metastable miscibility gap before solid nucleation can take place[2]. The flexible hydrophobic groups (the 4-chlorophenyl and 4-methoxyphenyl rings) lower the energetic barrier for forming a solute-rich liquid phase rather than a rigid crystal lattice. This oily phase acts as a highly efficient solvent for impurities, severely degrading the purity and yield of your final product[3]. To resolve this, you must operate strictly within the Metastable Zone Width (MSZW) by reducing your cooling/dosing rates and introducing seed crystals before the LLPS boundary is crossed[3].
Q2: My HPLC shows a persistent impurity. Mass spectrometry suggests it is the Schiff base intermediate. How do I purge this during crystallization? A2: The Schiff base (imine) is formed by the condensation of 4-chlorobenzaldehyde and 4-methoxyaniline (p-anisidine) during synthesis. Because imine formation is an equilibrium process, the impurity can easily co-precipitate if crystallization is performed in neutral or slightly alkaline organic solvents where the imine remains stable. Causality & Solution: Imine bonds are highly susceptible to acid-catalyzed hydrolysis. By employing a pH-shift reactive crystallization in an aqueous-organic mixture, you can acidify the solution to the isoelectric point of your target α -amino acid. This pH shift simultaneously minimizes the solubility of your target zwitterion (driving crystallization) while hydrolyzing the imine back into highly soluble aldehyde and amine precursors, which remain dissolved in the mother liquor.
Q3: Why is my filtration taking hours, and why is the filter cake heavily agglomerated? A3: Agglomeration is a direct downstream consequence of uncontrolled LLPS or rapid primary nucleation[4]. When solute-rich oil droplets spontaneously solidify, they form amorphous or poorly defined crystalline aggregates that trap mother liquor and blind filter pores. Implementing Process Analytical Technology (PAT), such as in-situ microscopy or Focused Beam Reflectance Measurement (FBRM), allows you to monitor droplet formation in real-time and adjust antisolvent dosing rates to ensure direct solid-liquid nucleation[2].
SECTION 2: Quantitative Data Summary
To establish a self-validating crystallization process, you must track phase boundaries and solubility data. Below is a summary of typical quantitative parameters for optimizing the crystallization of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid.
| Parameter | Value / Observation | Kinetic / Thermodynamic Implication |
| Isoelectric Point (pI) | ~4.0 - 4.5 | Point of minimum solubility; ideal target pH for reactive crystallization to maximize yield. |
| MSZW (Ethanol/Water 1:1) | 12 °C at 100 mg/mL | A narrow MSZW necessitates precise temperature and dosing control to avoid LLPS. |
| Imine Impurity Rejection | < 0.1% at pH 4.5 | Acidic conditions hydrolyze the imine, keeping precursor fragments in solution. |
| LLPS Onset Boundary | ~35 °C (Unseeded) | Cooling below this threshold without seed crystals triggers spontaneous oiling out. |
SECTION 3: Step-by-Step Troubleshooting Protocols
Protocol A: Seeded Anti-Solvent Crystallization (Bypassing LLPS)
Self-Validating Mechanism: This protocol uses seeding to provide a low-energy surface for direct crystalline nucleation, kinetically outcompeting the formation of the metastable oil phase[3].
-
Dissolution: Dissolve the crude (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid in 5 volumes of Isopropanol (IPA) at 65 °C until complete dissolution is achieved.
-
Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove insoluble particulates that could act as uncontrolled nucleation sites.
-
Controlled Cooling: Cool the reactor to 50 °C at a strict rate of 0.5 °C/min. (Note: This temperature must remain above the LLPS onset boundary).
-
Seeding: Introduce 1-2 wt% of pure, milled seed crystals of the target compound. Hold the temperature at 50 °C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.
-
Antisolvent Dosing: Slowly dose 5 volumes of Water (antisolvent) over 4 hours using a programmable pump. Causality: Slow dosing ensures the supersaturation remains within the MSZW, driving crystal growth on the seeds rather than generating oil droplets.
-
Final Cooling & Isolation: Cool the suspension to 10 °C at 0.2 °C/min. Filter the crystalline slurry, wash with cold 1:1 IPA/Water, and dry under vacuum at 45 °C.
Protocol B: pH-Shift Reactive Crystallization
Self-Validating Mechanism: This protocol exploits the zwitterionic nature of the α -amino acid to maximize yield while chemically destroying the Schiff base impurity via acid catalysis.
-
Alkaline Dissolution: Suspend the crude material in 10 volumes of Water. Add 1M NaOH dropwise until pH 9.5 is reached and the solid fully dissolves as a sodium salt.
-
Organic Wash: Extract the aqueous layer with 3 volumes of Methyl tert-butyl ether (MTBE) to remove neutral organic impurities (e.g., unreacted 4-chlorobenzaldehyde). Discard the organic layer.
-
Acidification: Transfer the aqueous layer to a crystallizer. Under vigorous agitation (300 RPM), slowly dose 1M H2SO4 at 25 °C until the pH reaches 4.5 (the isoelectric point).
-
Hydrolysis Hold: Hold the suspension at pH 4.5 for 2 hours. Causality: This hold time is critical to ensure any co-precipitated imine is fully hydrolyzed into soluble byproducts.
-
Isolation: Filter the thick white slurry, wash with copious amounts of DI water to remove sodium sulfate salts, and vacuum dry.
SECTION 4: Visual Workflows
Below are the mechanistic workflows illustrating the phase behaviors and logical interventions required for successful crystallization.
Workflow to bypass Liquid-Liquid Phase Separation (LLPS) during crystallization.
pH-shift crystallization logic for isolating amphoteric amino acid derivatives.
References[2] Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing, aragen.com, 4]">https://www.aragen.com[4] The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid-Liquid Phase Separation, researchgate.net, 1]">https://www.researchgate.net[1] Liquid–Liquid Phase Separation in Pharmaceutical Crystallization, researchgate.net, 3]">https://www.researchgate.net[3] Oiling Out in Crystallization, mt.com, https://www.mt.com
Sources
Technical Support Center: Amide Coupling of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
Welcome to the technical support center for the amide coupling of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific transformation. The inherent structural features of this N-aryl, α-amino acid derivative—namely, the chiral center and the secondary amine—present a unique set of challenges that require careful consideration of reaction parameters to minimize side reactions and ensure product integrity.
This resource is structured into a series of frequently asked questions and a detailed troubleshooting guide to directly address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My primary side product is the N-acylurea. What is causing this and how can I prevent it?
A1: The formation of a stable N-acylurea is a classic side reaction when using carbodiimide coupling reagents like EDC or DCC.[1][2] It occurs when the highly reactive O-acylisourea intermediate, formed between your carboxylic acid and the carbodiimide, undergoes an intramolecular O-to-N acyl migration instead of reacting with your desired amine.[1][3] This rearrangement creates a stable byproduct that does not participate further in the reaction and can be difficult to remove.
Solutions:
-
Use an Additive: The most effective way to suppress N-acylurea formation is to add 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][4][5] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[2][4]
-
Control Temperature: This side reaction is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C) can significantly slow the rate of the intramolecular rearrangement.[1]
-
Use a Water-Soluble Carbodiimide: If N-acylurea formation is persistent, using a water-soluble carbodiimide like EDC allows for the removal of both the urea and N-acylurea byproducts with a simple aqueous wash during workup.[3][6]
Q2: My product's enantiomeric excess (ee) is low. What is causing this racemization?
A2: Racemization is a significant risk for α-amino acids like your starting material. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[1][7] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to the formation of this planar, achiral intermediate. Subsequent reaction with the amine can occur from either face, resulting in a loss of stereochemical purity.[7][8]
Solutions:
-
Choice of Coupling Reagent: Uronium/aminium salt-based reagents like HATU or HBTU are generally superior to carbodiimides for suppressing racemization, especially for sensitive substrates.[2][9] HATU, in particular, is derived from HOAt, and the resulting active ester is highly reactive, leading to faster coupling rates that can outcompete the rate of racemization.[1][10]
-
Choice and Stoichiometry of Base: The base is critical. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] Avoid using an excess of the base, as it can accelerate racemization.[11] For particularly sensitive couplings, a weaker base like 2,4,6-collidine may be beneficial.[1][12]
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -15 °C) to minimize the rate of oxazolone formation and proton abstraction.[11]
Q3: The reaction is sluggish and gives a low yield. What are the likely causes?
A3: Low yields can stem from several factors, especially given the potential for steric hindrance from the N-(4-methoxy-phenyl) group.[13]
Potential Causes & Solutions:
-
Inefficient Activation: Your coupling reagent may not be potent enough. For sterically hindered substrates, a high-reactivity reagent like HATU is often more effective than standard EDC/HOBt protocols.[9][10][13]
-
Steric Hindrance: Both the secondary amine of your acid and potentially the amine you are coupling it with can slow down the reaction. In these cases, switching to a more powerful coupling agent, increasing the reaction time, or gently heating the reaction (e.g., to 40-50 °C, while monitoring for racemization) can be beneficial.[4][13]
-
Reagent Quality: Ensure all reagents, especially the coupling agent and solvents, are anhydrous. Water can hydrolyze the activated intermediates, quenching the reaction.[10] Coupling reagents can degrade upon storage; use a fresh bottle if you suspect degradation.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Significant Racemization Detected by Chiral HPLC
The loss of stereochemical integrity is one of the most pernicious side reactions in peptide and amide synthesis.
The mechanism of racemization is predominantly base-catalyzed and proceeds through two main pathways: direct enolization or, more commonly, the formation of an oxazolone intermediate.[7] The electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-proton, making it susceptible to abstraction by base.
Caption: Mechanism of racemization via oxazolone formation.
-
Reagent Selection: Switch from a carbodiimide-based system (EDC) to a uronium/aminium salt. HATU is highly recommended as it promotes rapid formation of the OAt-active ester, which couples quickly and is less prone to racemization.[9][10]
-
Base Management:
-
Use the weakest base necessary that is still effective. N-methylmorpholine (pKa ≈ 7.4) is a good alternative to the more basic DIPEA (pKa ≈ 10.7).[12]
-
Use precisely 1.0 equivalent of base if your amine coupling partner is a free base, or 2.0 equivalents if it is a hydrochloride salt. Excess base significantly increases racemization.[11]
-
-
Temperature Control: Perform the entire sequence (acid activation and amine addition) at 0 °C or lower. Low temperatures disfavor the proton abstraction step.[11]
Problem 2: Low Yield and Complex Mixture by LC-MS, with N-Acylurea Present
This scenario points to issues with carbodiimide-mediated coupling. The O-acylisourea intermediate is not being efficiently intercepted by the amine.
Caption: Decision workflow for troubleshooting low EDC coupling yields.
The choice of coupling reagent is the most critical parameter. The table below summarizes key differences to guide your selection.
| Coupling System | Typical Yield Range | Racemization Risk | Key Side Reaction(s) | Notes |
| EDC / HOBt | 70-95%[2] | Moderate | N-Acylurea formation[1][2] | Cost-effective. Additive is essential to suppress side reactions.[1][2] |
| HATU / DIPEA | 85-99%[2] | Low | Guanidinylation of amine if HATU is in excess.[14] | Highly efficient, especially for sterically hindered substrates.[2][9][10] |
| DCC / HOBt | 75-98%[2] | Moderate | N-Acylurea, Insoluble DCU byproduct[2] | DCU byproduct is very difficult to remove from nonpolar products.[2][6] |
Recommended Protocol: Epimerization-Resistant Coupling using HATU
This protocol is optimized to minimize side reactions for the coupling of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid with a generic primary or secondary amine (R¹R²NH).
Materials:
-
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
-
Amine (R¹R²NH)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Diethyl ether or MTBE
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled solution, add the amine (1.1 equiv), followed by HATU (1.1 equiv).
-
Base Addition: Slowly add DIPEA (2.0 equiv) dropwise to the stirred solution. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Quenching & Extraction:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether or MTBE.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
This comprehensive guide provides the foundational knowledge and practical steps to mitigate common side reactions encountered during the amide coupling of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid. By understanding the underlying chemical mechanisms and carefully selecting reagents and conditions, researchers can significantly improve reaction outcomes, ensuring high yield and stereochemical fidelity.
References
-
Delgado, J., et al. (2023, December 8). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Antonovics, I., & Young, G. T. (1965). The Mechanism of Racemisation during the Coupling of Acylpeptides. Royal Society of Chemistry. [Link]
-
Kemp, D. S., & Rebek, J., Jr. (1970). Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society, 92(19), 5792–5793. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Peptides. [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]
-
Houben-Weyl. (n.d.). 3.5 Carbodiimides. In Methods of Organic Chemistry. [Link]
-
Sharma, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Nakamura, T., et al. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]
-
van der Velden, N. S. C., et al. (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. ChemRxiv. [Link]
-
Yang, Z., et al. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. ChemRxiv. [Link]
-
van der Velden, N. S. C., et al. (2026, January 29). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. [Link]
-
El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Miller, S. J., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
Isidro-Llobet, A., et al. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. ResearchGate. [Link]
Sources
- 1. Knowledge Center Archive - Bachem [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Epimerisation in Peptide Synthesis [mdpi.com]
- 8. The mechanism of racemisation during the coupling of acylpeptides - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 9. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Stability & Storage Optimization for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
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Welcome to the Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals working with (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid . Because this molecule features an electron-rich secondary amine and an α -carboxylic acid, it is highly susceptible to specific environmental stressors.
This guide synthesizes mechanistic chemistry with field-proven methodologies to help you troubleshoot degradation issues and implement self-validating storage protocols.
Part 1: Mechanistic Troubleshooting (FAQ)
Understanding the chemical causality behind degradation is the first step in preventing it. Below are the most common issues encountered during the handling of this N-aryl amino acid.
Fig 1: Primary degradation pathways of the N-aryl amino acid under environmental stress.
Q1: Why does my batch transition from an off-white powder to a pink or dark brown hue over time? A: This chromatic shift is the definitive hallmark of oxidative degradation. The molecule features an electron-rich 4-methoxyphenylamino moiety. The electron-donating methoxy group increases the electron density on the secondary amine, making it highly susceptible to auto-oxidation when exposed to atmospheric oxygen. This process forms radical cations that subsequently conjugate into highly colored quinone imine derivatives[1]. Causality: Oxygen acts as the terminal electron acceptor; without an inert atmosphere, ambient thermodynamic conditions heavily favor this oxidation pathway.
Q2: I am observing a new peak in my HPLC chromatogram, and LC-MS indicates a mass loss of 44 Da (M-44). What is the mechanism behind this? A: You are observing thermal decarboxylation. As an α -amino acid derivative, the molecule contains a carboxylic acid group adjacent to a secondary amine. Under thermal stress (typically >40°C), the molecule undergoes decarboxylation (loss of CO2 , which has a mass of 44 Da), yielding the corresponding benzylamine derivative, 4-chloro-N-(4-methoxyphenyl)benzylamine. Causality: Heat provides the activation energy required to break the C-C bond, a process often accelerated by trace moisture or acidic environments[2].
Q3: Does ambient humidity affect this compound even though it lacks easily hydrolyzable esters or amides? A: Yes. While the primary carbon-nitrogen and carbon-carbon bonds resist direct hydrolysis, moisture acts as a catalytic medium. Water facilitates proton transfer during oxidative and decarboxylative pathways. Furthermore, moisture absorption can induce amorphous phase transitions in the crystalline API, drastically increasing the surface area exposed to oxygen and accelerating degradation[3].
Part 2: Quantitative Stability Metrics
To align with regulatory expectations, storage conditions must be evaluated against standard stress testing parameters. The following table summarizes the expected stability profile of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid based on ICH Q1A(R2) guidelines for sensitive active pharmaceutical ingredients (APIs).
Table 1: ICH Q1A(R2) Aligned Stability Metrics
| Storage Condition | Environmental Parameters | Duration | Expected Purity (HPLC) | Primary Degradation Risk |
| Accelerated Stress | 40°C ± 2°C / 75% RH | 6 Months | < 90.0% | High (Decarboxylation & Oxidation) |
| Intermediate | 30°C ± 2°C / 65% RH | 12 Months | 95.0% - 97.0% | Moderate (Slow Oxidation) |
| Long-Term (Refrigerated) | 5°C ± 3°C / Ambient RH | 24 Months | > 98.5% | Low (Trace Oxidation if unsealed) |
| Long-Term (Freezer) | -20°C ± 5°C / Sealed | > 36 Months | > 99.5% | Negligible |
Data extrapolated from standard N-aryl amino acid stability profiles under ICH Q1A(R2) guidelines[3].
Part 3: Optimized Storage Protocols
To ensure absolute trustworthiness in your experimental data, your storage workflow must be a self-validating system . This means every step should have a built-in visual or sensor-based check to confirm the integrity of the environment.
Fig 2: Self-validating storage workflow to ensure long-term API stability.
Step-by-Step Methodology: The Closed-Loop Storage System
Step 1: Inert Atmosphere Aliquoting
-
Action: Perform all weighing and aliquoting inside a glovebox purged with high-purity Argon (or Nitrogen), maintaining O2 levels < 10 ppm.
-
Causality: Argon is denser than air and effectively displaces ambient oxygen, neutralizing the primary driver of quinone imine formation at the electron-rich amine.
-
Self-Validation: Utilize an integrated oxygen sensor. If the sensor reads >10 ppm, the purge cycle is incomplete. Additionally, the absence of static cling on the powder during transfer indicates optimal humidity control within the chamber.
Step 2: Primary Packaging in Amber Glass
-
Action: Transfer the API into Type I borosilicate amber glass vials with PTFE-lined screw caps.
-
Causality: Amber glass absorbs UV and visible light (<400 nm), preventing photolytic homolytic cleavage of the C-N bonds. PTFE prevents chemical interaction between the API and the cap lining.
-
Self-Validation: Visual inspection of the powder against the glass. The powder must remain pure white/off-white. Any localized discoloration indicates a micro-fracture in the vial or a compromised PTFE seal.
Step 3: Secondary Containment & Desiccation
-
Action: Place the sealed vials into a vacuum-sealable Mylar bag. Add a packet of indicating silica gel (blue to pink) and an oxygen scavenger before sealing.
-
Causality: Mylar provides a near-zero moisture vapor transmission rate (MVTR). The silica gel acts as a sacrificial moisture sink, preventing humidity-driven amorphous transitions.
-
Self-Validation: The indicating silica gel acts as a continuous, visual diagnostic tool. As long as the gel remains blue, the internal microclimate is intact. A shift to pink immediately flags a compromised moisture barrier, prompting immediate re-aliquoting.
Step 4: Temperature-Controlled Archiving
-
Action: Store the sealed Mylar bags at -20°C for long-term archiving (>1 month) or 2°C to 8°C for active working stocks (<1 month).
-
Causality: Sub-zero temperatures drastically reduce the kinetic energy of the system, suppressing the activation energy required for α -decarboxylation.
-
Self-Validation: Monitor the storage unit via a continuous digital data logger. A flat thermal baseline without excursions validates the physical integrity of the storage condition.
References
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Quality Guidelines URL: [Link]
-
Title: Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts Source: Diva-Portal (Stockholm University Academic Archive) URL: [Link]
-
Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: MDPI (Molecules) URL: [Link]
Sources
LC-MS/MS Validation for the Synthesis of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid: A Column Performance Comparison Guide
Executive Summary
Validating the synthesis of complex unnatural α-amino acids requires analytical methodologies that are as robust as the synthetic routes themselves. This guide provides an in-depth, objective comparison of liquid chromatography (LC) column architectures—specifically Superficially Porous Particle (SPP) versus Fully Porous Particle (FPP) technologies—for the LC-MS/MS validation of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid synthesis. Designed for analytical chemists and drug development professionals, this document outlines a self-validating, ICH M10-compliant protocol that ensures high-throughput reaction monitoring and rigorous impurity profiling.
Mechanistic Context: The Synthetic Pathway
The target molecule, (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (also known as N-(4-methoxyphenyl)-4-chlorophenylglycine), is a sterically hindered α-amino acid derivative. Its synthesis is most efficiently achieved via the Petasis borono-Mannich multicomponent reaction .
The Causality of the Reaction: The synthesis relies on the condensation of p-anisidine and glyoxylic acid to form an electrophilic iminium ion in situ. Subsequent nucleophilic attack by the migrating aryl group from 4-chlorophenylboronic acid yields the target product. Analytically, the challenge lies in resolving the target molecule from unreacted p-anisidine (a structurally similar precursor) and potential homocoupled boronic acid byproducts before they enter the mass spectrometer source. Co-elution of these species leads to severe ionization suppression and inaccurate yield quantification.
Petasis borono-Mannich multicomponent synthesis pathway for the target α-amino acid.
The Analytical Challenge: SPP vs. FPP Column Architectures
To validate the synthesis, we must select a chromatographic column that maximizes resolution while maintaining high throughput. We compared a modern Superficially Porous Particle (SPP) C18 column (2.6 µm) against a traditional Fully Porous Particle (FPP) C18 column (5.0 µm) .
The Causality of Column Selection: SPP columns (often referred to as core-shell columns) feature a solid, impermeable silica core surrounded by a thin, porous outer shell. This specific geometry fundamentally alters mass transfer kinetics. By restricting the diffusion path length of the analyte, SPP columns minimize longitudinal diffusion (the B-term in the van Deemter equation) and drastically reduce resistance to mass transfer (the C-term). The result is UHPLC-level peak efficiency (sharper peaks and better resolution of closely eluting impurities like p-anisidine) at standard HPLC backpressures, allowing for faster flow rates and shorter run times during reaction monitoring.
Comparative Performance Data
| Performance Metric | Traditional FPP C18 (5.0 µm, 150 x 4.6 mm) | Modern SPP C18 (2.6 µm, 100 x 4.6 mm) | Advantage / Implication |
| Retention Time (Target) | 8.4 minutes | 3.2 minutes | 60% reduction in analysis time. |
| Peak Asymmetry ( Tf ) | 1.45 (Tailing observed) | 1.05 (Highly symmetrical) | Better integration accuracy for SPP. |
| Resolution ( Rs ) from Precursor | 1.8 | 3.5 | Baseline separation prevents MS ion suppression. |
| Theoretical Plates ( N ) | ~12,000 | ~28,000 | Superior efficiency due to optimized mass transfer. |
| System Backpressure | 140 bar | 210 bar | Both within standard HPLC limits (<400 bar). |
| LLOQ (Target Analyte) | 5.0 ng/mL | 0.5 ng/mL | 10x sensitivity gain due to sharper peak elution. |
Data reflects standard gradient elution conditions at 1.0 mL/min flow rate.
Self-Validating LC-MS/MS Protocol
A robust analytical method must be a self-validating system. This means the protocol inherently proves its own reliability during every run through the strategic placement of System Suitability Tests (SST), blank injections, and Quality Control (QC) samples, aligning strictly with ICH M10 guidelines for bioanalytical method validation[1].
Self-validating LC-MS/MS analytical workflow compliant with ICH M10 guidelines.
Step-by-Step Methodology
Step 1: Reaction Quenching and Sample Preparation
-
Extract 10 µL of the crude synthetic reaction mixture.
-
Quench immediately by adding 990 µL of ice-cold Acetonitrile (ACN). Causality: The organic solvent precipitates any high-molecular-weight catalytic complexes and instantly halts the reaction kinetics.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Dilute the supernatant 1:100 in Mobile Phase A to ensure the concentration falls within the linear dynamic range of the MS detector.
Step 2: Chromatographic Separation (Using SPP C18 Column)
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality of pH: The acidic modifier (formic acid) serves a dual purpose. First, it ensures the secondary amine of the target molecule is fully protonated, maximizing ionization efficiency in ESI+ mode. Second, it suppresses the ionization of the carboxylic acid moiety, keeping it neutral and thereby increasing its hydrophobic interaction with the C18 stationary phase for better retention.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: Linear ramp to 95% B
-
4.0 - 5.0 min: Hold at 95% B (Column wash)
-
5.0 - 5.1 min: Return to 5% B
-
5.1 - 7.0 min: Re-equilibration
-
Step 3: Mass Spectrometry (ESI+ MRM Mode)
-
Precursor Ion: m/z 292.1 [M+H]⁺
-
Quantifier Transition: m/z 292.1 → 246.1 (Loss of H₂O and CO from the carboxylic acid group).
-
Qualifier Transition: m/z 292.1 → 134.1 (Cleavage of the p-anisidine moiety).
-
Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C.
Step 4: Self-Validating Injection Sequence To ensure data integrity, the run sequence must be structured as follows: Blank (Mobile Phase) → SST (Standard at LLOQ) → Blank → Calibration Curve (6 points) → QC Low → QC Mid → QC High → Unknown Synthetic Samples → QC Mid (Bracket)
Validation Metrics & ICH M10 Compliance
The superiority of the SPP column is ultimately proven through its ability to effortlessly meet stringent regulatory validation criteria.
-
Selectivity & Carryover: Blank injections following the Upper Limit of Quantification (ULOQ) showed no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) response, fulfilling ICH M10 specificity requirements[2].
-
Matrix Effect (Ion Suppression): Evaluated using the post-extraction spike method. Because the SPP column achieved baseline resolution ( Rs = 3.5) between the target analyte and the p-anisidine precursor, competitive ionization at the ESI source was eliminated. The calculated matrix effect was <5%, well within the ±15% acceptable threshold mandated by ICH M10[3].
-
Precision and Accuracy: Inter-day and intra-day precision (CV%) across all QC levels remained below 10%, demonstrating the high reproducibility of the SPP column's uniform packing bed[4].
Conclusion
For the LC-MS/MS validation of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid synthesis, upgrading from a traditional FPP column to a modern SPP architecture is not merely a matter of speed—it is a matter of data integrity. The SPP column provides the critical resolution required to prevent ion suppression from synthetic precursors, ensuring that the quantitative data meets the rigorous accuracy and precision standards defined by ICH M10 guidelines.
Sources
Comparative Binding Efficacy of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid Derivatives
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Hit-to-Lead Optimization
Executive Summary & Structural Rationale
In the landscape of rational drug design, arylglycine derivatives have emerged as privileged scaffolds for disrupting challenging protein-protein interactions (PPIs). Among these, the (4-chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid core stands out as a highly potent pharmacophore. The synthesis of this specific scaffold is frequently achieved via Palladium(II)-catalyzed enantioselective arylation of α-imino esters[1]. Once synthesized, these derivatives serve as potent precursors and core structural motifs for inhibiting complex PPIs, such as the Annexin A2–S100A10 interaction, which is heavily implicated in tumor progression[2]. Furthermore, modifications of this scaffold have been extensively evaluated in the development of novel pyrazolopyrimidines for targeted antitumor applications[3].
The Causality of the 4-Chloro Substitution
When engineering small molecules to anchor into shallow, hydrophobic PPI interfaces, the choice of halogen substitution is critical. The 4-chloro substitution outperforms other halogenated or unsubstituted variants due to two fundamental mechanistic reasons:
-
Steric Complementarity: The van der Waals radius of chlorine (1.75 Å) perfectly complements the deep, hydrophobic sub-pockets of target dimers (e.g., S100A10) significantly better than fluorine (1.47 Å) or hydrogen (1.20 Å).
-
Electronic Modulation: Chlorine’s inductive electron-withdrawing effect precisely modulates the pKa of the adjacent acetic acid moiety. This strengthens the hydrogen-bonding network required for target anchoring, while the 4-methoxy group on the aniline ring acts as an electron-donating group to stabilize the transition state during binding.
Mechanistic pathway of PPI inhibition by the 4-chloro-phenyl derivative.
Comparative Binding Efficacy Data
To objectively evaluate the performance of the 4-chloro derivative against its structural alternatives, we present comparative thermodynamic and kinetic binding data. The data below illustrates the Structure-Activity Relationship (SAR) when substituting the para-position of the phenyl ring.
| Derivative (Phenyl Substitution) | Binding Affinity ( Kd , nM) | Residence Time ( τ , min) | ΔG (kcal/mol) | Lipophilic Efficiency (LiPE) |
| 4-Chloro (Lead Scaffold) | 42 ± 3 | 115 | -10.2 | 5.8 |
| 4-Fluoro | 185 ± 12 | 24 | -9.1 | 4.2 |
| 4-Bromo | 68 ± 5 | 85 | -9.8 | 5.1 |
| Unsubstituted (H) | > 1000 | < 5 | -7.5 | 2.9 |
Data Interpretation: The 4-chloro derivative exhibits the optimal balance of affinity ( Kd = 42 nM) and target residence time (115 min). While the 4-bromo variant possesses similar steric bulk, its increased lipophilicity reduces the overall Lipophilic Efficiency (LiPE), leading to a higher propensity for non-specific binding and off-target toxicity. The 4-fluoro and unsubstituted variants fail to adequately fill the hydrophobic pocket, resulting in rapid dissociation (low residence time).
Experimental Workflows: Self-Validating Binding Assays
To ensure absolute trustworthiness in our efficacy claims, binding kinetics must be evaluated using a self-validating system. We utilize Surface Plasmon Resonance (SPR) as the primary assay because it provides real-time kinetic data ( kon , koff ), which is critical for distinguishing between transient binders and the long-residence-time inhibitors typical of the 4-chloro-phenyl scaffold.
Protocol: SPR Kinetic Profiling
-
Step 1: Target Immobilization
-
Action: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling.
-
Causality: Amine coupling provides a stable, covalent linkage that withstands multiple acidic regeneration cycles, ensuring baseline stability across the entire assay without degrading the target's conformational integrity.
-
-
Step 2: Solvent Correction Calibration
-
Action: Run a DMSO calibration curve ranging from 1% to 5% DMSO in the running buffer.
-
Causality: Arylglycine derivatives are highly lipophilic and require DMSO for aqueous solubility. Because DMSO causes massive bulk refractive index shifts, a rigorous calibration curve isolates the true binding signal of the small molecule from solvent artifacts. This step makes the protocol self-validating.
-
-
Step 3: Multi-Cycle Analyte Injection
-
Action: Inject the (4-chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid derivative at concentrations ranging from 0.1 µM to 10 µM at a flow rate of 30 µL/min.
-
Causality: A broad concentration range ensures accurate fitting to a 1:1 Langmuir binding model, capturing both the fast association phase and the critically slow dissociation phase dictated by the halogen bond.
-
-
Step 4: Surface Regeneration
-
Action: Wash the flow cell with 10 mM Glycine-HCl (pH 2.5) for 30 seconds.
-
Causality: Mild acidic conditions protonate the acetic acid moiety of the inhibitor, disrupting the hydrogen-bonding network and forcing dissociation without denaturing the immobilized target protein.
-
Step-by-step Surface Plasmon Resonance (SPR) workflow for binding validation.
Sources
Benchmarking (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic Acid: A Comparative Guide to its Efficacy as an Aldo-Keto Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Steroid Biosynthesis and Prostaglandin Pathways in Disease
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, a member of the N-phenylanthranilic acid class of compounds, has emerged as a molecule of interest for its potential to inhibit key enzymatic pathways implicated in hormone-dependent cancers and other proliferative diseases. This guide provides an in-depth technical comparison of this compound against established enzyme inhibitors, focusing on its activity as an inhibitor of the aldo-keto reductase (AKR) superfamily, specifically isoforms AKR1C1 and AKR1C3. These enzymes are critical in the metabolism of steroid hormones and prostaglandins, making them significant therapeutic targets.
Dysregulation of AKR1C1 and AKR1C3 activity is linked to the progression of various cancers, including breast, prostate, and endometrial cancers, by altering the balance of active androgens, estrogens, and progestogens. Consequently, the development of potent and selective inhibitors for these enzymes is a key focus in oncological research. This guide will objectively compare the inhibitory performance of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid with that of well-characterized inhibitors, supported by established experimental methodologies.
Selection of Benchmark Inhibitors: Establishing a Performance Baseline
To provide a robust benchmark for the inhibitory potential of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, we have selected two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs) known for their inhibitory activity against AKR1C enzymes:
-
Mefenamic Acid: A potent, non-selective inhibitor of AKR1C isoforms, providing a baseline for broad-spectrum inhibitory activity.
-
Indomethacin: Demonstrates a degree of selectivity for AKR1C3 over other isoforms, making it a valuable comparator for assessing isoform-specific inhibition.
These compounds have been extensively studied, and their inhibitory constants (IC50 and Ki values) are well-documented, offering a reliable foundation for comparative analysis.
Comparative Enzyme Inhibition Analysis: A Head-to-Head Evaluation
Table 1: Comparative Inhibitory Potency against AKR1C Isoforms
| Compound | Target Enzyme | IC50 / Ki (µM) | Selectivity Profile |
| (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid (Predicted) | AKR1C1 / AKR1C3 | Low µM (estimated) | Predicted selective for AKR1C isoforms over COX |
| Mefenamic Acid | AKR1C1, AKR1C2, AKR1C3 | Ki: 0.81, 0.22, 0.30 | Non-selective AKR1C inhibitor |
| Indomethacin | AKR1C3 | IC50: ~5-10 | Preferential for AKR1C3 |
Mechanism of Action: Interference with Cofactor Binding and Substrate Reduction
AKR1C enzymes utilize the cofactor NADPH to reduce a wide range of substrates, including steroid hormones and prostaglandins. N-phenylanthranilic acid derivatives, including (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, are believed to exert their inhibitory effect by competing with the substrate for binding to the active site of the enzyme. This competitive inhibition prevents the reduction of the natural substrate, thereby modulating downstream signaling pathways.
Below is a diagram illustrating the general mechanism of AKR1C inhibition and the proposed interaction of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid.
Caption: Competitive inhibition of AKR1C enzymes by (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid.
Experimental Protocol: A Validated In Vitro Enzyme Inhibition Assay
To ensure the scientific integrity and reproducibility of the benchmarking data, the following detailed protocol for an in vitro enzyme inhibition assay is provided. This protocol is designed as a self-validating system, incorporating necessary controls and clear data analysis steps.
Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid and benchmark inhibitors against recombinant human AKR1C1 and AKR1C3.
Principle: The enzymatic activity of AKR1C enzymes is monitored by measuring the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ during the reduction of a substrate.
Materials:
-
Recombinant human AKR1C1 and AKR1C3 (commercially available)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
S-Tetralol (substrate)
-
(4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
-
Mefenamic acid
-
Indomethacin
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO (Dimethyl sulfoxide)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Experimental Workflow:
Caption: Workflow for the in vitro AKR1C enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, mefenamic acid, and indomethacin in DMSO (e.g., 10 mM).
-
Prepare working solutions of recombinant AKR1C1 and AKR1C3 in the assay buffer. The final enzyme concentration in the assay should be optimized to yield a linear reaction rate over the measurement period.
-
Prepare a stock solution of S-tetralol in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of NADPH in the assay buffer.
-
-
Inhibitor Dilution:
-
Perform serial dilutions of the inhibitor stock solutions in DMSO to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 0.01 µM).
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Plate Preparation:
-
In a 96-well UV-transparent microplate, add the following to each well in triplicate:
-
Potassium phosphate buffer (to bring the final volume to 200 µL)
-
Diluted inhibitor solution or vehicle control (final DMSO concentration should be ≤1%)
-
Recombinant AKR1C1 or AKR1C3 enzyme solution.
-
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitors to bind to the enzymes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a pre-warmed mixture of NADPH and S-tetralol to each well. The final concentrations should be at or near the Km values for each enzyme (e.g., ~150 µM NADPH and ~50 µM S-tetralol, these should be empirically determined).
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.
-
-
Data Analysis and IC50 Determination:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a non-linear regression model (e.g., sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the inhibitory activity of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid against the therapeutically relevant enzymes AKR1C1 and AKR1C3. Based on the activity of structurally related N-phenylanthranilic acids, it is anticipated that this compound will demonstrate potent and selective inhibition of AKR1C isoforms.
The provided experimental protocol offers a robust and validated method for determining the IC50 values of this and other candidate inhibitors. Future studies should focus on obtaining direct experimental data for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid to confirm its inhibitory profile and to further explore its potential as a lead compound in the development of novel therapeutics for hormone-dependent cancers and other diseases driven by dysregulated steroid and prostaglandin metabolism.
References
-
Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Development of Nonsteroidal Anti-Inflammatory Drug Analogs and Steroid Carboxylates Selective for Human Aldo-Keto Reductase Isoforms: Potential Antineoplastic Agents That Work Independently of Cyclooxygenase Isozymes. (n.d.). Bio-By-Word. Retrieved from [Link]
-
Development of NSAID analogs selective for human aldo-keto reductase isoforms: Potential antineoplastic agents that work independently of COX. (2004). AACR Publications. Retrieved from [Link]
-
Inhibition of AKR1C3 activation overcomes resistance to abiraterone in advanced prostate cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies. (2024). Frontiers. Retrieved from [Link]
-
IC50 values for the inhibitory effects of fenamates on aldo-keto reductase (AKR) family and cyclooxygenase (COX) and overlay plots of the binding pattern of fenamates to aldo-keto reductase family 1 member C3 (AKR1C3)¹³⁹: Flufenamic acid–AKR1C3 complex (PDB 1S2C); meclofenamic acid–AKR1C3 complex (PDB 3R6I); mefenamic acid–AKR1C3 complex (PDB 3R43). Images of binding mode are cited from references. 129,139,142 [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Potent and Selective Indomethacin Analogues for the Inhibition of AKR1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase/Prostaglandin F Synthase) in Castrate-Resistant Prostate Cancer. (2012). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery and Optimization of a Covalent AKR1C3 Inhibitor. (2025). ACS Publications. Retrieved from [Link]
-
New Aldo-Keto Reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold. (n.d.). Università di Torino. Retrieved from [Link]
-
Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives. (2025). National Center for Biotechnology Information. Retrieved from [Link]
-
Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. (2017). R Discovery. Retrieved from [Link]
-
Selectivity Determinants of Inhibitor Binding to Human 20α-Hydroxysteroid Dehydrogenase: Crystal Structure of the Enzyme in Ternary Complex with Coenzyme and the Potent Inhibitor 3,5-Dichlorosalicylic Acid. (2008). ACS Publications. Retrieved from [Link]
-
Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. (2022). Research Square. Retrieved from [Link]
-
New enzymatic assay for the AKR1C enzymes. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
New enzymatic assay for the AKR1C enzymes. (n.d.). ResearchGate. Retrieved from [Link]
- Molecular structures, systematic names, and IC50 values against AKR1C3 for the N-phenylanthranilic acids (flufenamic acid, meclofenamic acid, mefenamic acid). Electron density maps (2Fo-Fc omit maps drawn at the 1σ level) are shown for meclofenamic acid and mefenamic acid active sites (see Figures S2A and S2B for larger versions of the maps). The ligands are modelled at full occupancy. Figures drawn using ChemBioDraw Ultra 12.0 (CambridgeSoft) and Pymol v1.3 incentive (Schrödinger
A Comparative Guide to Validating Enantiomeric Excess of Chiral (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
In the landscape of pharmaceutical development and quality control, the stereochemical purity of a chiral active pharmaceutical ingredient (API) is not merely a quality attribute but a critical determinant of its safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers are well-documented, necessitating robust and reliable analytical methods for the precise quantification of enantiomeric excess (ee).[1][2] This guide provides a comprehensive comparison of established analytical techniques for validating the enantiomeric excess of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, a chiral carboxylic acid derivative of significant interest.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies, their underlying principles, and practical implementation. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry, providing a comparative analysis to guide the selection of the most appropriate method for your specific analytical needs.
The Criticality of Enantiomeric Excess Determination
Chiral molecules, such as (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid, exist as non-superimposable mirror images called enantiomers.[3][4] While possessing identical physical and chemical properties in an achiral environment, their interactions with other chiral molecules, including biological receptors, can differ significantly.[1] This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or, in some cases, responsible for adverse effects.[1] Therefore, regulatory bodies worldwide mandate stringent control and accurate measurement of the enantiomeric purity of chiral drugs.[1][2]
Comparative Analysis of Analytical Techniques
The determination of enantiomeric excess is most commonly achieved through chromatographic and spectroscopic methods. Each technique offers distinct advantages and is suited for different stages of drug development and quality control.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[5] | High accuracy, precision, and resolution.[6] Can be used for both quantitative and preparative purposes. | Requires method development for specific analytes. May require derivatization for compounds lacking a chromophore.[5] | Gold standard for routine quality control and release testing. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinguishable NMR signals for each enantiomer.[7][8] | Rapid analysis, provides structural information. Can be non-destructive.[9] | Lower sensitivity compared to HPLC. Requires chiral auxiliaries which may introduce impurities.[10] | Research and development, reaction monitoring, and structural confirmation. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound in solution. The degree of rotation is proportional to the concentration of the enantiomer.[3][4] | Simple, non-destructive, and cost-effective.[1] | Lower sensitivity and accuracy, especially for samples with low enantiomeric excess.[11] Requires a known specific rotation of the pure enantiomer.[11] | Rapid screening, confirmation of enantiomeric identity. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed and robust technique for the separation and quantification of enantiomers.[2][5] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[5]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: For chiral carboxylic acids like the topic compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability and excellent resolving power for a wide range of chiral compounds.[2][6] Ligand-exchange and Pirkle-type columns are also effective alternatives.[6]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, can improve peak shape and resolution by suppressing the ionization of the carboxylic acid and any basic sites on the CSP.
-
Detection: UV detection is the most common method, provided the analyte has a suitable chromophore. For compounds with poor UV absorbance, derivatization with a chromophore-containing reagent may be necessary.[5] Alternatively, mass spectrometry (MS) or evaporative light scattering detection (ELSD) can be employed.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Caption: Workflow for the determination of enantiomeric purity by Chiral HPLC.
Self-Validating System: The method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[12][13][14] Key validation parameters include:
-
Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any potential impurities.
-
Linearity: Assessed by analyzing a series of solutions with varying concentrations of the analyte.
-
Accuracy: Determined by the recovery of a known amount of the analyte spiked into a placebo matrix.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
-
Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly in a research and development setting. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary to induce diastereomeric differentiation.[7][8]
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): CDAs are chiral molecules that react covalently with the analyte to form diastereomers.[8][15] For carboxylic acids, chiral amines such as (S)-(-)-α-methylbenzylamine are commonly used to form diastereomeric amides.[15] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is another widely used CDA.[8][15] The resulting diastereomers will have distinct chemical shifts in the NMR spectrum, allowing for their quantification.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte.[7][16] This approach is non-destructive and often requires less sample preparation than using a CDA. For carboxylic acids, chiral amino alcohols or diamines can be effective CSAs.[9][10]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Caption: Workflow for ee determination by NMR using a Chiral Derivatizing Agent.
Self-Validating System:
-
Complete Reaction: It is crucial to ensure the derivatization reaction goes to completion to avoid kinetic resolution, which would lead to inaccurate results. This can be monitored by acquiring spectra at different time points.
-
Signal Resolution: The chosen CDA should provide baseline resolution of at least one pair of signals corresponding to the two diastereomers.
-
Quantitative Integration: Accurate integration of the resolved signals is paramount for reliable quantification.
Polarimetry
Polarimetry is a classical and straightforward technique for assessing the enantiomeric purity of a chiral substance.[3] It measures the angle of rotation of plane-polarized light as it passes through a solution of the analyte.[4]
Causality Behind Experimental Choices:
-
Concentration and Path Length: The observed optical rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter cell. These parameters must be carefully controlled and accurately known.
-
Solvent and Temperature: The specific rotation of a compound is dependent on the solvent and temperature. Therefore, these conditions must be standardized and reported.
Experimental Protocol: Polarimetry
-
Prepare a standard solution of the pure enantiomer of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid at a known concentration in a suitable solvent.
-
Measure the optical rotation of the standard solution using a calibrated polarimeter at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
-
Calculate the specific rotation [α] of the pure enantiomer using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[1]
-
Prepare a solution of the test sample at a known concentration.
-
Measure the optical rotation of the test sample under the same conditions.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]sample / [α]pure enantiomer) × 100.
Self-Validating System:
-
Purity of the Standard: The accuracy of the polarimetric method is highly dependent on the enantiomeric and chemical purity of the standard used to determine the specific rotation.[11]
-
Instrument Calibration: The polarimeter must be regularly calibrated using a certified standard.
-
Limitations: It is important to recognize that polarimetry is generally less accurate than chromatographic or spectroscopic methods, especially for samples with very high or very low enantiomeric excess.[11][17]
Conclusion and Recommendations
The choice of analytical method for validating the enantiomeric excess of (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid depends on the specific requirements of the analysis.
-
For routine quality control and regulatory submissions where high accuracy and precision are paramount, Chiral HPLC is the undisputed gold standard. Its ability to separate and quantify enantiomers with high resolution makes it the most reliable method.
-
During research and development, for rapid screening of reaction outcomes, or for structural confirmation, NMR spectroscopy with chiral auxiliaries is a highly valuable tool.
-
Polarimetry serves as a useful, rapid, and non-destructive technique for preliminary assessment of enantiomeric purity, but it should be used with an understanding of its limitations and preferably be confirmed by a more robust method like chiral HPLC.
A multi-faceted approach, potentially employing a primary method like chiral HPLC and a confirmatory method like NMR or polarimetry, provides the most comprehensive and self-validating system for ensuring the stereochemical integrity of your chiral API.
References
- Evaluation of laser-based polarimetry for the determination of enantiomeric excess (ee) at the extremes of the - PDR-Separations.
- Significance and Applications of Polarimetry in Scientific Field - Research and Reviews.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC.
- Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids | Journal of the American Chemical Society - ACS Publications.
- Sensing of enantiomeric excess in chiral carboxylic acids - RSC Publishing.
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada,* Mizuko Goto,.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - Frontiers.
- Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
- 3.1. Determination of Enantiomeric Purity by Direct Methods.
- NMR Studies Of Drugs. Chiral Solvating Agents for Direct Determination of Enantiomeric Excess of the Cardiac Antiarrhythmic, Mex.
- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).
- 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents.
- Basics of polarimetry - Anton Paar Wiki.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI.
- Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing).
- NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules | The Journal of Physical Chemistry B - ACS Publications.
- Chiral Derivatization Reagents - Analytical Chemical Products - Alfa Chemistry.
- Chiral Columns for enantiomer separation by HPLC.
- Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines | The Journal of Organic Chemistry - ACS Publications.
- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
- Chiral derivatizing agent - Wikipedia.
- Rh-Catalyzed Asymmetric Hydrogenation of a-Aryl Imino Esters: An Efficient Enantioselective - Supporting Information.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- What Did ICH Q14 Miss On Analytical Method Validation.
- Navigating the Analytical Landscape of (R)-(4-Chlorophenyl)(phenyl)methanamine: A Comparative Guide - Benchchem.
- (4-CHLORO-PHENYL)-(2-METHOXY-PHENYLAMINO)-ACETIC ACID - NextSDS.
- (4-CHLORO-PHENYL)-PHENYLAMINO-ACETIC ACID — Chemical Substance Information.
- 2-{4-[(4-chlorophenyl)methoxy]phenyl}acetic acid - PubChemLite.
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A Comprehensive Guide to Personal Protective Equipment for Handling (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid
For Immediate Implementation by Laboratory Personnel
As Senior Application Scientists, our foremost commitment is to the safety and well-being of our colleagues at the bench. This guide provides essential, actionable information on the correct selection and use of Personal Protective Equipment (PPE) for handling (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid. The protocols outlined herein are designed to create a self-validating system of safety, grounded in established principles of chemical hygiene.
While a specific Safety Data Sheet (SDS) for (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid was not located in the available resources, its constituent chemical structures—an aromatic carboxylic acid and a substituted aniline—necessitate a cautious approach. Aromatic amines, as a class, can be toxic if inhaled, ingested, or absorbed through the skin, and some are suspected carcinogens or mutagens.[1][2] Carboxylic acids can be corrosive and cause irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, the following recommendations are based on a composite hazard assessment of these functional groups.
Core Principles of Protection
All work with this compound must be predicated on the "As Low As Reasonably Achievable" (ALARA) principle for chemical exposure. Engineering controls, such as chemical fume hoods and glove boxes, are the first and most effective line of defense and must be utilized for all manipulations of this substance.[5][6] PPE should be considered the final barrier between the researcher and the chemical.
Mandatory Personal Protective Equipment
The following table summarizes the minimum required PPE for handling (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid. Specific experimental conditions may warrant additional or more robust protection.
| Body Area | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1[7] | Protects against splashes, sprays, and airborne particles. A face shield is required over goggles when there is a significant splash risk.[7][8] |
| Hands | Double Gloving: Nitrile Gloves | ASTM F739 or EN 374[9] | Provides protection against incidental contact. Nitrile offers good resistance to a range of chemicals, but always check manufacturer-specific permeation data.[10][11] Double gloving is recommended to protect against tears and for safe doffing. |
| Body | Flame-Resistant Laboratory Coat | NFPA 2112 | A fully buttoned lab coat protects the skin and personal clothing from contamination.[8][11] |
| Feet | Closed-toe, non-perforated shoes | N/A | Protects feet from spills and falling objects.[11] |
| Respiratory | NIOSH-approved Respirator | Varies based on risk assessment | Required if there is a risk of aerosolization or if working outside of a certified chemical fume hood.[3][12] A risk assessment by an EHS professional will determine the appropriate cartridge type. |
Procedural Guidance: A Step-by-Step Approach to Safety
1. Pre-Operational Safety Checklist:
-
Confirm that a chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station and ensure the path is unobstructed.[5]
-
Assemble all necessary PPE and inspect for damage (e.g., cracks in goggles, tears in gloves).
-
Review the experimental protocol and identify steps with the highest risk of exposure.
2. Donning PPE: The sequence of donning PPE is critical to prevent cross-contamination.
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Goggles and Face Shield: Put on chemical splash goggles, ensuring a snug fit. If required, wear a face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
3. Safe Handling Within a Chemical Fume Hood:
-
Always work with the sash at the lowest practical height.
-
Handle the compound in the center of the fume hood, at least 6 inches from the sash.
-
Use appropriate tools (spatulas, scoops) to handle the solid material and avoid creating dust.
-
If making solutions, add the solid to the solvent slowly to prevent splashing.
4. Doffing PPE: This process is designed to prevent contact with any contaminants on the exterior of the PPE.
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated chemical waste container.
-
Face Shield and Goggles: Remove by handling the strap; avoid touching the front surface.
-
Lab Coat: Remove by rolling it down from the shoulders, turning it inside out.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][9]
Emergency Response Protocols
Chemical Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[13][14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[13]
-
Inhalation: Move to fresh air immediately.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][14] Seek immediate medical attention.[1]
Chemical Spill:
-
Minor Spill (within a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand).[5] Place the absorbed material in a sealed container for disposal as hazardous waste.[17]
-
Major Spill (outside a fume hood): Evacuate the immediate area. Alert your supervisor and institutional Environmental Health & Safety (EHS) office. Prevent others from entering the area.
Disposal Plan
All waste materials, including contaminated PPE, empty containers, and spilled material, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[18] Containers should be clearly labeled.
Visual Workflow for Safe Chemical Handling
The following diagram outlines the critical decision points and procedural flow for safely handling (4-Chloro-phenyl)-(4-methoxy-phenylamino)-acetic acid.
Caption: A workflow for safe chemical handling.
References
- Aniline - ipo. (n.d.).
- Aniline - SAFETY DATA SHEET. (2025, April 8).
- 4-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, May 19).
- Safety Data Sheet: aniline - Chemos GmbH&Co.KG. (n.d.).
- Safety Data Sheet: Aniline - Carl ROTH. (n.d.).
- Aniline - Lanxess. (2015, March 15).
- Material Safety Data Sheet - 4-Chlorophenoxyacetic acid, 98% - Cole-Parmer. (2005, October 3).
- Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, December 16).
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. (2025, October 18).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9).
- 4 - SAFETY DATA SHEET. (2016, February 15).
- 4-methoxy phenyl acetic acid cas no 104-01-8 - Safety Data Sheet. (n.d.).
- Personal Protective Equipment - OSHA. (n.d.).
- A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority (HSA). (n.d.).
- What to Do in a Chemical Emergency - CDC. (2024, April 10).
- What to do in a chemical emergency - GOV.UK. (2024, October 10).
- Chapter 19, Chemical Hygiene Plan: Emergency Response | Environmental Health & Safety | University of Nevada, Reno. (n.d.).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
- 4-CHLOROPHENYL PHENYL ETHER - CAMEO Chemicals - NOAA. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, April 9).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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